Ramentaceone
Description
7-Methyljuglone has been reported in Drosera burmannii, Diospyros maritima, and other organisms with data available.
antineoplastic from roots of Euclea natalensis and Drosera aliciae; structure in first source
Propriétés
IUPAC Name |
5-hydroxy-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSCVSONBBWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163824 | |
| Record name | Ramentaceone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14787-38-3 | |
| Record name | Ramentaceone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14787-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramentaceone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014787383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyljuglone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ramentaceone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAMENTACEONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3RW9P6DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ramentaceone natural sources and distribution
An In-Depth Technical Guide to the Natural Sources, Distribution, and Analysis of Ramentaceone
Introduction
This compound (5-hydroxy-7-methyl-1,4-naphthoquinone), also known as 7-methyljuglone, is an acetogenic naphthoquinone of significant interest to researchers in phytochemistry, chemotaxonomy, and drug development. It is a structural isomer of the more widely distributed plumbagin (2-methyljuglone). As a secondary metabolite, this compound's presence and concentration are key taxonomic markers, particularly within the carnivorous plant family Droseraceae. This document provides a comprehensive overview of the natural sources, geographical distribution, biosynthesis, and standard experimental protocols for the isolation and quantification of this compound, tailored for researchers, scientists, and drug development professionals.
Natural Sources and Phytochemical Distribution
This compound is synthesized via the acetate-polymalonate (polyketide) pathway.[1] Its distribution in the plant kingdom is relatively restricted compared to its isomer, plumbagin. The primary plant families known to produce this compound are Droseraceae, Nepenthaceae, and Ebenaceae.[1]
-
Droseraceae: This family of carnivorous plants is the most significant and well-studied source of this compound. The genus Drosera (sundews), which has an almost cosmopolitan distribution, features numerous species where this compound is the dominant or sole naphthoquinone.[2] Its presence is a crucial marker for systematic classification within the genus.[1] Species containing this compound are often found alongside the corresponding tetralone, shinanolone, and the reduced derivative, dihydrothis compound.[3]
-
Nepenthaceae: In this family of pitcher plants, this compound is the predominant naphthoquinone isomer in the sections Insignes and Villosae.[1]
-
Ebenaceae: this compound has also been detected in species within the ebony family, though this source is less extensively documented in recent literature compared to the carnivorous plant families.[1]
Quantitative Data on this compound Content
The concentration of this compound varies significantly between species. Quantitative analysis, primarily using High-Performance Liquid Chromatography (HPLC), has provided precise measurements of this compound content in various Drosera species. The data below is compiled from studies on fresh leaf material.
| Plant Species | Family | This compound Content (mg/g dry weight) |
| Drosera collinsiae | Droseraceae | 46.0 ± 12.6[4] |
| Drosera capensis | Droseraceae | 40.8 ± 7.39[4] |
| Drosera communis | Droseraceae | 9.14 ± 5.05[4] |
| Drosera venusta | Droseraceae | 8.54 ± 3.25[4] |
| Drosera admirabilis | Droseraceae | 8.19 ± 2.99[4] |
| Drosera spathulata | Droseraceae | 7.88 ± 5.42[4] |
| Drosera burkeana | Droseraceae | 4.93 ± 3.32[4] |
| Drosera adelae | Droseraceae | 4.03 ± 2.14[4] |
| Drosera hamiltonii | Droseraceae | 3.83 ± 2.34[4] |
Additionally, studies on in vitro cultures have demonstrated the potential for biotechnological production. Elicited teratoma cultures of Drosera capensis var. alba yielded a productivity of 2.264 mg per 250 ml flask over a four-week cultivation period.[5]
Biosynthetic and Signaling Pathways
Biosynthesis of Naphthoquinone Skeleton
This compound is formed biosynthetically through the polyketide pathway. This process involves the sequential condensation of acetate and malonate units to form a poly-β-keto chain, which then undergoes cyclization and aromatization reactions to create the core naphthoquinone structure.
PI3K/Akt Signaling Pathway Inhibition
While not related to its natural synthesis, this compound has been identified as an inhibitor of the PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival. This mechanism is central to its observed cytotoxic activity against various cancer cell lines.
Experimental Protocols
General Workflow for this compound Isolation and Analysis
The following diagram outlines the typical workflow from plant material collection to the final analysis and characterization of this compound.
Methodology for Extraction and Isolation
This protocol is a composite based on methodologies described for isolating this compound from Drosera species.
-
Plant Material Preparation:
-
Collect fresh plant material (e.g., leaves of Drosera aliciae).
-
Lyophilize or air-dry the material to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Suspend the powdered plant material in a suitable solvent such as chloroform or petroleum-benzene.[4]
-
Perform extraction using sonication at 50/60 Hz for a defined period (e.g., 3 x 30 minutes).
-
Collect the solvent by filtration. Repeat the extraction process on the plant material to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them in vacuo using a rotary evaporator to yield a crude extract.
-
-
Purification:
-
The crude extract can be purified using preparative liquid chromatography.[6] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) columns can be effective.
-
For normal-phase chromatography, the crude extract is typically dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions containing the pure compound are combined and the solvent is evaporated to yield crystalline this compound.
-
Methodology for Quantitative Analysis by HPLC
-
Sample Preparation:
-
Accurately weigh a small amount of dried, powdered plant material.
-
Extract the material as described above (e.g., with petroleum-benzene), evaporate the solvent, and dissolve the residue in a precise volume of methanol.[4]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
System: An isocratic HPLC system is suitable.[4]
-
Column: Reversed-phase C18 column (e.g., 3.3 x 150 mm, 7 µm particle size).[4]
-
Mobile Phase: 50% acetonitrile in water.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV-VIS detector set to 421 nm.[4]
-
Internal Standard: Juglone can be used as an internal standard to improve quantification accuracy.[4]
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of pure this compound at several concentrations.
-
Inject the prepared plant extract and the internal standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve, adjusting for the initial weight of the plant material and the volume of the extraction solvent. The results are typically expressed as mg of this compound per gram of dry plant weight (mg/g DW).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Distribution of Acetogenic Naphthoquinones in Droseraceae and Their Chemotaxonomic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting Dihydronaphthoquinone Patterns in Closely Related Drosera (Sundew) Species Enable Taxonomic Distinction and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpn.carnivorousplants.org [cpn.carnivorousplants.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Ramentaceone: A Technical Guide for Researchers
Abstract
Ramentaceone (5-hydroxy-7-methyl-1,4-naphthoquinone), a bioactive naphthoquinone found in plants of the Droseraceae and Ebenaceae families, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, focusing on its polyketide origin. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes the available evidence to propose a putative pathway, outlines relevant experimental methodologies, and presents quantitative data on this compound production in various Drosera species.
Introduction
This compound, a regioisomer of the more commonly known plumbagin (2-methyljuglone), is a specialized metabolite with demonstrated antibacterial, antifungal, and cytotoxic properties.[1] Its biosynthesis in plants, particularly in the carnivorous genus Drosera (sundews), is believed to follow the acetate-polymalonate pathway, a common route for the formation of aromatic polyketides.[1] This pathway involves the sequential condensation of small carboxylic acid units to form a linear poly-β-keto chain, which then undergoes a series of tailoring reactions, including cyclization, aromatization, and oxidation, to yield the final naphthoquinone scaffold.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the proposed biosynthetic steps, the enzymes likely involved, and methodologies for further investigation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step enzymatic process initiated by a Type III polyketide synthase (PKS). While the specific enzymes from Drosera species have not yet been isolated and characterized, the pathway can be inferred from our knowledge of polyketide biosynthesis in other plants and fungi.
Formation of the Polyketide Backbone
The initial step is the formation of a linear hexaketide chain. This is catalyzed by a Type III PKS.
-
Starter Unit: The biosynthesis is initiated with a starter molecule, which is presumed to be acetyl-CoA .
-
Extender Units: Five molecules of malonyl-CoA are sequentially added as extender units. Each condensation step involves a decarboxylation of malonyl-CoA.
The resulting intermediate is a linear hexaketide chain attached to the PKS enzyme.
Cyclization and Aromatization
The highly reactive poly-β-keto chain undergoes intramolecular cyclization and subsequent aromatization to form a bicyclic aromatic intermediate. The precise mechanism and the enzymes responsible for the specific C2-C7 aldol cyclization that would lead to the naphthalene scaffold of this compound are yet to be identified. It is hypothesized that a specific cyclase and an aromatase are involved in this crucial step.
Tailoring Reactions
Following the formation of the aromatic core, a series of tailoring reactions are required to produce this compound. These modifications are catalyzed by specific tailoring enzymes.
-
Hydroxylation: Hydroxyl groups are introduced at positions 5 and 8 of the naphthalene ring. This is likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases.
-
Methylation: A methyl group is added at the C-7 position. This step is catalyzed by a methyltransferase, which likely uses S-adenosyl methionine (SAM) as the methyl donor. The regioselectivity of this methylation is a key step in distinguishing the biosynthesis of this compound from its isomer, plumbagin.
-
Oxidation: The final step is the oxidation of the hydroquinone intermediate to the final 1,4-naphthoquinone structure of this compound. This may occur spontaneously or be enzyme-catalyzed.
Below is a DOT script for the proposed biosynthetic pathway of this compound.
References
Ramentaceone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A significant portion of the detailed mechanistic data available for Ramentaceone in breast cancer cells originates from a scientific paper that has been retracted due to concerns about data integrity. This guide presents this information for a comprehensive overview but emphasizes that these findings are not considered reliable. In contrast, the mechanism of action described in human promyelocytic leukemia (HL-60) cells is based on an independent, peer-reviewed study that has not been subject to such concerns and is therefore presented as the core, validated mechanism.
Executive Summary
This compound, a naphthoquinone found in plants of the Drosera genus, has demonstrated cytotoxic activity against several cancer cell lines. This technical guide synthesizes the available research on its mechanism of action, with a clear distinction between validated findings and those from retracted literature.
The primary validated mechanism, observed in HL-60 leukemia cells, involves the induction of apoptosis through a pathway mediated by reactive oxygen species (ROS) and the mitochondria. Key events in this pathway include the generation of ROS, a decrease in mitochondrial membrane potential, the modulation of Bcl-2 family proteins to favor apoptosis, the release of cytochrome c, and the activation of caspase-3.
In breast cancer cells, a retracted study proposed a mechanism involving the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cancer cell survival and proliferation. This proposed mechanism included the downregulation of PI3K, reduced phosphorylation of Akt, and subsequent effects on downstream targets like Bcl-2 family proteins. While this pathway is a plausible target for naphthoquinones, the specific findings for this compound in breast cancer await independent verification.
This document provides a detailed account of these pathways, summarizes the available quantitative data, outlines experimental protocols, and presents visual diagrams of the signaling cascades to aid in the understanding of this compound's potential as an anticancer agent.
Validated Mechanism of Action in Leukemia Cells (HL-60)
The most robust evidence for this compound's anticancer mechanism comes from studies on the human promyelocytic leukemia cell line, HL-60. In these cells, this compound induces apoptosis primarily through the ROS-mediated mitochondrial pathway.[1][2]
Induction of Reactive Oxygen Species (ROS)
Treatment of HL-60 cells with this compound leads to a significant increase in intracellular ROS levels.[1][2] This oxidative stress is a key initiating event in the apoptotic cascade. The generation of ROS was shown to be a critical step, as the use of a free radical scavenger, N-acetylcysteine (NAC), attenuated the apoptotic effects of this compound.[1][2]
Mitochondrial Pathway Activation
The increased ROS levels trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): this compound treatment causes a collapse of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic process.[1]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is shifted to favor cell death. This compound treatment leads to an increase in the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[1][2]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.[1]
-
Caspase Activation: In the cytoplasm, cytochrome c contributes to the formation of the apoptosome, which in turn activates initiator caspases (like caspase-9), leading to the activation of executioner caspases, such as caspase-3. Increased caspase-3 activity was observed in this compound-treated HL-60 cells.[1][2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes an increase in the sub-G1 fraction of the cell cycle in a concentration-dependent manner, which is indicative of apoptotic cell death.[1][2] The pretreatment with NAC also prevented this increase in the sub-G1 fraction, further linking ROS generation to the induction of apoptosis.[1]
Reported Mechanism of Action in Breast Cancer Cells (A Review of a Retracted Study)
Note: The findings presented in this section are from a retracted publication (Kawiak and Lojkowska, PLOS ONE, 2016) and should be interpreted with caution.[3][4][5] The retraction was due to concerns regarding potential image manipulation in the original paper.
The retracted study proposed that this compound induces apoptosis in breast cancer cells, particularly those overexpressing HER2, by inhibiting the PI3K/Akt signaling pathway.[3][5][6] This pathway is a central regulator of cell survival, proliferation, and resistance to therapy in many cancers.[3][6]
Inhibition of the PI3K/Akt Pathway
According to the retracted paper, this compound's effects on this pathway were characterized by:
-
Reduced PI3K Expression: Treatment with this compound reportedly decreased the expression of the p85 regulatory subunit of PI3K in a dose-dependent manner.[3]
-
Inhibition of Akt Phosphorylation: The study claimed that this compound suppressed the phosphorylation of Akt, which is a key step in the activation of this signaling cascade.[3][5]
-
Downstream Effects: The inhibition of Akt phosphorylation was reported to lead to the modulation of downstream targets, including an increase in pro-apoptotic Bax and Bak proteins and a decrease in the anti-apoptotic Bcl-2 protein.[3][5]
These reported actions would ultimately lead to the induction of apoptosis, and the study suggested that silencing Akt expression increased the sensitivity of breast cancer cells to this compound.[3]
Cytotoxicity in Other Cancer Cell Lines
This compound has been reported to exhibit cytotoxic activity against other cancer cell lines, although detailed mechanistic studies are largely unavailable. These include:
-
Murine lymphocytic leukemia (P-388)[3]
-
Human prostate cancer (LNCaP)[3]
-
Human breast cancer (MCF-7)[3]
The lack of validated, in-depth studies for these cell lines represents a significant gap in the current understanding of this compound's full anticancer potential and spectrum of activity.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Cytotoxic Activity of this compound (IC50 Values) (Note: Data for breast cancer cell lines are from a retracted publication and should be considered unreliable.)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Source |
| BT474 | Breast Cancer (HER2+) | 4.5 ± 0.2 | 24 | Kawiak & Lojkowska, 2016 (Retracted)[3] |
| SKBR3 | Breast Cancer (HER2+) | 5.5 ± 0.2 | 24 | Kawiak & Lojkowska, 2016 (Retracted)[3] |
| MDA-MB-231 | Breast Cancer (HER2-) | 7.0 ± 0.3 | 24 | Kawiak & Lojkowska, 2016 (Retracted)[3] |
| MCF-7 | Breast Cancer (HER2-) | 9.0 ± 0.4 | 24 | Kawiak & Lojkowska, 2016 (Retracted)[3] |
Table 2: Effects of this compound on Colony Formation in Breast Cancer Cells (Note: Data are from a retracted publication and should be considered unreliable.)
| Cell Line | Concentration (µM) | Inhibition of Colony Formation (%) | Source |
| BT474 | 0.5 | 70 | Kawiak & Lojkowska, 2016 (Retracted)[3] |
| BT474 | 2.5 | 100 | Kawiak & Lojkowska, 2016 (Retracted)[3] |
| SKBR3 | 0.5 | 60 | Kawiak & Lojkowska, 2016 (Retracted)[3] |
| SKBR3 | 2.5 | 100 | Kawiak & Lojkowska, 2016 (Retracted)[3] |
Experimental Protocols
This section details the methodologies used in the key studies investigating this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound (e.g., 0-15 µM) for a specified period (e.g., 24 hours).
-
After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Objective: To quantify apoptosis and analyze cell cycle distribution.
-
Procedure for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cells are treated with this compound for a specified time.
-
Both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cells and incubated in the dark.
-
Samples are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
-
Procedure for Cell Cycle (Propidium Iodide Staining):
-
Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.
-
Fixed cells are washed and treated with RNase A to prevent staining of RNA.
-
Cells are stained with Propidium Iodide (PI).
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1).
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins in signaling pathways.
-
Procedure:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
-
Measurement of Intracellular ROS
-
Objective: To quantify the generation of reactive oxygen species.
-
Procedure:
-
Cells are treated with this compound for a specified time (e.g., 3 hours).
-
Cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable dye.
-
Inside the cell, H2DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry.
-
References
- 1. Induction of apoptosis in HL-60 cells through the ROS-mediated mitochondrial pathway by this compound from Drosera aliciae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
The Biological Activities of Ramentaceone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramentaceone (5-hydroxy-7-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in plants of the Droseraceae family. This compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. We present a detailed analysis of its mechanism of action, particularly its role in suppressing the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to evaluate its activity, and visualizes its molecular pathways and experimental workflows. While research on specific derivatives of this compound is limited, this guide also discusses the broader context of naphthoquinones to inform future drug development efforts.
Introduction to this compound
This compound is a naphthoquinone distinguished by a 5-hydroxy and 7-methyl substitution on its 1,4-naphthoquinone core. It is primarily isolated from carnivorous plants of the Drosera species, commonly known as sundews. Historically, extracts from these plants have been used in traditional medicine. Modern phytochemical analysis has identified this compound as a key bioactive constituent responsible for many of the observed therapeutic effects. Its structure, featuring a reactive quinone moiety, is central to its biological functions, which range from cytotoxicity against cancer cells to inhibition of microbial growth.
Biological Activities of this compound
This compound exhibits a broad spectrum of biological activities, with the most extensively studied being its anticancer effects. It also demonstrates notable antibacterial, antifungal, and anti-inflammatory potential.
Anticancer Activity
This compound has shown significant cytotoxic and antiproliferative activity against a variety of human cancer cell lines. Research indicates a particular efficacy against breast cancer, leukemia, and cervical cancer cells. The primary mechanism of its anticancer action is the induction of apoptosis (programmed cell death) through the modulation of key cellular signaling pathways.
Note on Data Integrity: It is important to note that an "Expression of Concern" has been issued regarding a key publication by Kawiak and Lojkowska (2016), which is a primary source for the anticancer data presented here.[1] The concerns relate to potential irregularities in several figures within that paper. While the findings are reported here for completeness, they should be interpreted with this caution in mind.
Table 1: Cytotoxic and Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result (IC₅₀ in µM) | Reference(s) |
| BT474 | Breast Cancer (HER2+) | MTT | Proliferation Inhibition | ~5 µM | [2] |
| SKBR3 | Breast Cancer (HER2+) | MTT | Proliferation Inhibition | ~7.5 µM | [2] |
| MCF-7 | Breast Cancer (HER2-) | MTT | Proliferation Inhibition | ~12.5 µM | [2] |
| MDA-MB-231 | Breast Cancer (HER2-) | MTT | Proliferation Inhibition | ~15 µM | [2] |
| U937 | Leukemia | Not Specified | Cytotoxicity | 3.2 µM | |
| HeLa | Cervical Cancer | Not Specified | Cytotoxicity | > 3.2 µM (less active) | |
| HCT-116 | Colorectal Cancer | Not Specified | Cytotoxicity | > 3.2 µM (less active) |
This compound also effectively inhibits the long-term proliferative capacity of cancer cells. In colony formation assays, it completely suppressed colony formation of BT474 and SKBR3 breast cancer cells at a concentration of 2.5 µM.[3]
Antimicrobial Activity
This compound has demonstrated activity against various bacteria and fungi, highlighting its potential as a broad-spectrum antimicrobial agent. This activity is characteristic of many naphthoquinones, which can interfere with microbial metabolic processes and cell envelope integrity. Quantitative data, such as Minimum Inhibitory Concentrations (MIC), are crucial for evaluating this potential.
(Note: Specific MIC values for this compound were not detailed in the provided search results, but its antibacterial and antifungal activities are cited qualitatively.)
Anti-inflammatory and Antioxidant Activities
While less studied than its anticancer effects, the chemical structure of this compound suggests potential for anti-inflammatory and antioxidant activities. Quinone structures can participate in redox cycling, which can have both pro-oxidant and antioxidant consequences depending on the cellular environment. Its ability to modulate signaling pathways like PI3K/Akt, which are also involved in inflammation, further suggests a plausible anti-inflammatory role.
Signaling Pathways and Mechanism of Action
The most well-elucidated mechanism for this compound's anticancer effect is its suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4] This pathway is a central regulator of cell survival, proliferation, and resistance to apoptosis and is frequently hyperactivated in many cancers, particularly HER2-positive breast cancer.[3]
This compound's intervention in this pathway occurs at multiple levels:
-
PI3K Inhibition : It directly inhibits PI3-kinase activity with a reported IC₅₀ value of 2 ± 0.3 µM.[3] It also reduces the expression of the PI3K regulatory subunit (p85).[3]
-
Akt Phosphorylation : By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt, a key downstream kinase.[4]
-
Modulation of Bcl-2 Family Proteins : Downstream of Akt, this compound alters the balance of pro- and anti-apoptotic proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins Bax and Bak.[4]
-
Apoptosis Induction : This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of the caspase cascade and execution of apoptosis, confirmed by Annexin V staining and caspase activity assays.[4]
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Biological Activities of Naphthoquinone Derivatives
There is a notable lack of published research specifically on the synthesis and biological evaluation of this compound derivatives. However, the broader class of naphthoquinones is a rich area of drug discovery, and structure-activity relationship (SAR) studies on related compounds can guide future derivatization of the this compound scaffold.
-
Hydroxylation and Methylation : The position and number of hydroxyl and methyl groups on the naphthoquinone ring are critical for activity. These groups influence the compound's redox potential, solubility, and ability to bind to target enzymes.
-
Side-Chain Modifications : Adding various side chains (e.g., nitrogen- or sulfur-containing heterocycles) to the quinone ring is a common strategy to enhance potency and selectivity and to modulate pharmacokinetic properties.
-
Isomeric Forms : The biological activity can differ significantly between isomers. For instance, Plumbagin (2-methyljuglone) and this compound (7-methyljuglone) are isomers with distinct distributions in nature and potentially different activity profiles.
Future research should focus on synthesizing this compound derivatives to explore SAR, potentially leading to compounds with enhanced efficacy, reduced toxicity, and improved drug-like properties.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the biological activity of this compound.
General Workflow for Anticancer Evaluation
Caption: General experimental workflow for anticancer drug discovery.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[5][6]
-
Cell Seeding : Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Treatment : Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization : Remove the medium and add a solubilization agent (e.g., DMSO or a specialized SDS-based buffer) to dissolve the purple formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the vehicle-treated control.
Western Blot Analysis
This technique detects specific proteins in a sample to analyze expression and activation (e.g., phosphorylation).[7][8]
-
Cell Lysis : Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 30-50 µg) by boiling in SDS sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bcl-2, β-actin) overnight at 4°C.
-
Washing & Secondary Antibody : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay identifies apoptotic cells.[9][10]
-
Cell Treatment : Culture and treat cells with this compound as desired.
-
Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells (e.g., 1 x 10⁶ cells) in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.[10]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Caspase Activity Assay
This assay quantifies the activity of key apoptosis-executing enzymes.[11][12]
-
Lysate Preparation : Prepare cell lysates from treated and control cells using a specific lysis buffer provided in a commercial kit.
-
Reaction Setup : In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-specific substrate conjugated to a fluorophore (e.g., Ac-DEVD-AMC for Caspase-3).[13]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Fluorescence Measurement : Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC). The signal is proportional to the caspase activity.[11]
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of single cells.[14][15]
-
Cell Seeding : Plate a low number of single cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment : Allow cells to attach, then treat with low concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation : Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, allowing individual cells to grow into colonies.
-
Fixing and Staining : Wash the colonies with PBS, fix them with a solution like methanol or 10% neutral buffered formalin, and stain them with 0.5% crystal violet.
-
Quantification : Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
PI3K Kinase Activity Assay
This assay directly measures the enzymatic activity of PI3K.[16][17][18]
-
Immunoprecipitation (Optional) : Immunoprecipitate PI3K from cell lysates using a specific antibody.
-
Kinase Reaction : Set up a reaction containing the PI3K enzyme source, a lipid substrate (like PIP2), ATP (often radiolabeled [γ-³²P]ATP), and the inhibitor (this compound) in a kinase buffer.[17]
-
Incubation : Incubate the reaction at room temperature or 37°C to allow the phosphorylation of the substrate.
-
Detection : The product (PIP3) is detected. This can be done by separating the lipids using thin-layer chromatography (TLC) for radiolabeled assays or, more commonly, using ELISA-based kits where a PIP3-binding protein and a detection antibody are used to generate a colorimetric or luminescent signal.[17][18]
Conclusion and Future Directions
This compound is a promising natural product with well-documented anticancer activity, primarily through the potent inhibition of the PI3K/Akt survival pathway. Its cytotoxic effects, particularly against HER2-positive breast cancer cells, warrant further preclinical and in vivo investigation. Additionally, its antimicrobial and potential anti-inflammatory properties broaden its therapeutic possibilities.
The most significant gap in the current body of research is the lack of studies on this compound derivatives. Future efforts should be directed towards:
-
Synthesis and SAR Studies : A systematic synthesis of this compound derivatives is needed to explore structure-activity relationships, aiming to improve potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Studies : Animal models are required to validate the in vitro anticancer efficacy of this compound and to assess its safety, bioavailability, and overall therapeutic potential.
-
Broader Screening : The activity of this compound should be evaluated against a wider panel of cancer cell lines, bacterial and fungal strains, and in various models of inflammation to fully characterize its biological activity profile.
References
- 1. Expression of Concern: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K (p120γ) Protocol [promega.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
Ramentaceone as a PI3K/Akt Signaling Pathway Inhibitor: A Technical Guide and Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document discusses the proposed mechanism of Ramentaceone as a PI3K/Akt signaling pathway inhibitor based on the findings of a now-retracted scientific paper (Kawiak A, Lojkowska E (2016) this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells. PLoS ONE 11(2): e0147718). The retraction was due to significant concerns regarding the validity of the presented data, including irregularities and manipulation in key figures. As of this writing, there is no independent scientific validation of these specific claims. This guide, therefore, uses the retracted study as a case study to outline a theoretical mechanism and, more importantly, to provide the robust, standardized experimental protocols required to rigorously investigate such a hypothesis. All data and claims from the original paper are presented here for illustrative purposes only and should not be considered scientifically validated.
Introduction
This compound (5-hydroxy-7-methyl-1,4-naphthoquinone) is a naphthoquinone compound found in plants of the Droseraceae family. Naphthoquinones are a class of natural products known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines. The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
A now-retracted 2016 study proposed that this compound exerts its anticancer effects by directly inhibiting the PI3K/Akt pathway, leading to apoptosis in breast cancer cells.[1] While the data supporting this claim has been invalidated, the underlying hypothesis remains plausible, partly because other naphthoquinones, such as Juglone, have been shown to downregulate the PI3K/Akt/mTOR pathway.[2][3]
This technical guide provides an overview of the proposed mechanism of this compound and details the standard experimental methodologies required to validly investigate a compound's potential as a PI3K/Akt pathway inhibitor.
Proposed Mechanism of Action (Hypothetical)
The central hypothesis of the retracted study was that this compound induces apoptosis in cancer cells by suppressing the PI3K/Akt signaling cascade at multiple levels.[4]
The proposed sequence of events is as follows:
-
Inhibition of PI3K: this compound was claimed to inhibit the enzymatic activity of PI3-kinase and reduce the expression of its p85 regulatory subunit.[4] This action would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Reduction of Akt Phosphorylation: By preventing the formation of PIP3, this compound would block the recruitment of the serine/threonine kinase Akt to the cell membrane, thereby inhibiting its activating phosphorylation at key residues like Serine 473.[4]
-
Modulation of Downstream Apoptotic Regulators: With Akt inactive, its downstream anti-apoptotic signaling is abrogated. This was proposed to involve the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and Bak.[4]
-
Induction of Apoptosis: The resulting shift in the Bax/Bcl-2 ratio would increase mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade and programmed cell death (apoptosis).[1]
This proposed mechanism is visually summarized in the signaling pathway diagram below.
Caption: Proposed PI3K/Akt signaling pathway and points of inhibition by this compound.
Data Presentation: Claims and Retraction Details
The quantitative data reported in the Kawiak & Lojkowska (2016) paper cannot be considered reliable. The retraction notice issued by PLOS ONE cited multiple concerns, including the reuse and manipulation of images across different experimental conditions in figures related to colony formation assays, Western blots, and flow cytometry (FACS) plots.[1][5] The authors attributed the issues to a third-party company that reportedly conducted the experiments, but this does not validate the results.[1]
The following table summarizes the key quantitative claims made in the paper and the corresponding reasons for their retraction. This serves to illustrate the types of data required for such a study while underscoring the importance of data integrity.
| Experimental Claim | Claimed Quantitative Results (from Kawiak & Lojkowska, 2016) [6] | Details of Retraction Concern [1][5] |
| Cell Viability (MTT Assay) | This compound inhibits breast cancer cell proliferation with IC50 values of: • BT474: 4.5 ± 0.2 μM • SKBR3: 5.5 ± 0.2 μM • MDA-MB-231: 7 ± 0.3 μM • MCF-7: 9 ± 0.4 μM | The retraction notice cited concerns with Figure 2B (colony formation assay), where images for different experimental conditions were found to be duplicated. This casts doubt on all cell viability data presented. |
| PI3K/Akt Pathway Inhibition (Western Blot) | This compound treatment (0–15 μM for 24h) dose-dependently reduced the expression of PI3K (p85) and the levels of phosphorylated Akt (p-Akt Ser473) in breast cancer cells. | Concerns were raised about similarities in background pixilation patterns in Western blot figures (Figs 3, 6C, 7, 8A), suggesting that bands were cropped and placed onto common background templates, invalidating the results. |
| Apoptosis Induction (Annexin V/FACS) | Treatment with 15 μM this compound for 24h increased the apoptotic cell population: • BT474: ~6-fold increase • SKBR3: ~3-fold increase | Similarities were noted between regions of FACS plots in different figures (e.g., Fig 5 and Fig 8B), suggesting reuse or manipulation of the raw data. The validity of these results could not be verified. |
Experimental Protocols for Investigating a PI3K/Akt Inhibitor
To rigorously test the hypothesis that a compound like this compound inhibits the PI3K/Akt pathway, a series of standardized experiments must be performed. The following sections provide detailed, best-practice protocols for these key assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[7][8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Caption: Standard experimental workflow for an MTT cell viability assay.
Western Blot Analysis of Protein Phosphorylation
Western blotting is essential for observing changes in protein expression and post-translational modifications, such as the phosphorylation of Akt. Detecting phosphorylated proteins requires specific handling to prevent dephosphorylation by endogenous phosphatases.
Methodology:
-
Cell Lysis: After treating cells with the compound for the desired time, wash them with ice-cold PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal protein loading.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight by applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane for at least 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). BSA is preferred over non-fat milk for phospho-antibodies to reduce background signal from phosphoproteins in milk.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-Akt Ser473 or rabbit anti-total Akt) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) that recognizes the primary antibody.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band to determine the relative level of phosphorylation.
Caption: Workflow for Western blot analysis of phosphorylated proteins.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[10]
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired duration. For adherent cells, collect both the floating cells (which may be apoptotic) and the attached cells (harvested using trypsin). Combine and centrifuge to pellet the total cell population.
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or PE) and 5 µL of Propidium Iodide (PI) solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Gating and Quadrant Analysis:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells.
-
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Conclusion
The hypothesis that this compound inhibits the PI3K/Akt signaling pathway presents a compelling avenue for anticancer drug research. However, the retraction of the key study supporting this claim underscores a critical lesson in scientific research: extraordinary claims require extraordinary, rigorously validated evidence.[5] The original data was compromised by methodological and reporting issues, leaving the hypothesis unproven.
For researchers and drug development professionals, this case serves as a valuable framework. It highlights a plausible biological target for a natural product and provides a clear roadmap of the essential, validated experiments required to investigate it. By adhering to the detailed, best-practice protocols for cell viability, Western blotting, and apoptosis assays outlined in this guide, the scientific community can build a reliable body of evidence to either substantiate or refute the proposed anticancer mechanism of this compound and other novel compounds. The ultimate goal is to ensure that any potential therapeutic agent is advanced based on a foundation of sound, reproducible, and unimpeachable data.
References
- 1. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Downregulation of PI3K/AKT/mTOR Pathway in Juglone-Treated Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of PI3K/AKT/mTOR Pathway in Juglone-Treated Bovine Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Antimicrobial and Antifungal Potential of Ramentaceone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramentaceone, a naphthoquinone chemically identified as 5-hydroxy-7-methyl-1,4-naphthoquinone, is a secondary metabolite found in various species of the carnivorous plant genus Drosera, commonly known as sundews.[1][2][3] Naphthoquinones as a class are recognized for a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antibacterial and antifungal spectrum of this compound, details the experimental protocols for its evaluation, and explores its potential mechanisms of action. Due to the limited availability of extensive quantitative data for this compound, this guide also incorporates data from the closely related and well-studied naphthoquinones, plumbagin and juglone, to provide a broader context for its potential antimicrobial activities.
Antibacterial Spectrum
Direct quantitative data on the antibacterial spectrum of pure this compound is limited in publicly available scientific literature. However, studies on extracts of Drosera species containing this compound, and on this compound itself, have provided qualitative and some quantitative insights into its activity.
A study on the secondary metabolites from in vitro cultures of Drosera aliciae investigated the bactericidal activity of its extracts and pure this compound against several human bacterial pathogens.[4][5] The chloroform extract, which contains this compound, was found to be more effective than the methanol extract against all tested strains except for Pseudomonas aeruginosa.[4][5] The lowest Minimum Bactericidal Concentration (MBC) values for the chloroform extract were observed against Staphylococcus aureus, ranging from 25–50 mg fresh weight/mL.[4][5]
Interestingly, the same study noted that pure this compound, at the tested concentrations, did not cause statistically significant growth retardation of Enterococcus faecalis.[4] This suggests that the antibacterial activity of the crude extracts may be a result of synergistic effects between this compound and other compounds present in the extract, or that other components are more potent.
To provide a comparative perspective, the antibacterial spectra of the related naphthoquinones, plumbagin and juglone, are presented below. These compounds share a similar core structure with this compound and their activities may suggest the potential spectrum of this compound.
Quantitative Antibacterial Data
Table 1: Antibacterial Spectrum of this compound and Related Naphthoquinones (MIC & MBC in µg/mL)
| Microorganism | This compound | Plumbagin | Juglone |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | No specific MIC/MBC data available. Chloroform extract of D. aliciae (containing this compound) showed an MBC of 25-50 mg FW/mL.[5] | 5 | ≤ 0.125 µmol/L (MIC)[7] |
| Staphylococcus saprophyticus | N/A | 0.029 (MIC), 0.235 (MBC)[8] | N/A |
| Enterococcus faecalis | No significant growth retardation observed at tested concentrations.[4] | N/A | N/A |
| Bacillus subtilis | N/A | <1 (MIC)[9] | N/A |
| Gram-Negative Bacteria | |||
| Escherichia coli | N/A | <1 (MIC)[9] | N/A |
| Pseudomonas aeruginosa | Chloroform extract of D. aliciae was less effective against this strain.[5] | >2 (MIC)[9] | N/A |
| Klebsiella pneumoniae | N/A | <1 (MIC)[9] | N/A |
| Salmonella Typhi | N/A | <1 (MIC)[9] | N/A |
N/A: Data not available in the reviewed literature. Note: The data for plumbagin and juglone are sourced from various studies and are presented here for comparative purposes. The experimental conditions under which these values were determined may vary between studies.
Antifungal Spectrum
There is currently a notable absence of specific quantitative data (Minimum Inhibitory Concentration - MIC, or Minimum Fungicidal Concentration - MFC) regarding the antifungal activity of isolated this compound in the available scientific literature. However, the general class of naphthoquinones, to which this compound belongs, is known to possess significant antifungal properties.[10][11]
To offer insight into the potential antifungal capabilities of this compound, this section presents data on the antifungal activity of the related naphthoquinone, juglone, which is found in the black walnut tree.[12][13]
Quantitative Antifungal Data
Table 2: Antifungal Spectrum of the Related Naphthoquinone, Juglone (MIC in mg/mL)
| Microorganism | Juglone |
| Fungi | |
| Candida albicans | 0.003[14] |
| Aspergillus niger | No activity observed with aqueous extracts.[14] |
| Botrytis cinerea | Significant activity observed.[14] |
| Geotrichum candidum | Significant activity observed.[14] |
N/A: Data not available in the reviewed literature for this compound. Note: The data for juglone is presented here for comparative purposes and to suggest the potential antifungal spectrum of this compound.
Experimental Protocols
The determination of the antibacterial and antifungal spectrum of a compound like this compound relies on standardized laboratory procedures. The most common methods are the broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and subsequent subculturing to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[17]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial) and a sterility control (no inoculum), are also included.[16]
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[15]
-
Determination of MIC: After incubation, the plates are examined for visible growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[17][18]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the determination of the MIC, the MBC or MFC can be ascertained to distinguish between microbistatic (growth-inhibiting) and microbicidal (killing) activity.[19][20][21]
Workflow for MBC/MFC Determination
Caption: Workflow for MBC/MFC determination following MIC assay.
Detailed Steps:
-
Subculturing: Following the MIC reading, a small volume (e.g., 10-100 µL) is taken from each well that showed no visible growth.[20]
-
Plating: The aliquots are plated onto fresh agar plates that do not contain the antimicrobial agent.[19]
-
Incubation: The plates are incubated under optimal growth conditions to allow any surviving microorganisms to form colonies.[20]
-
Determination of MBC/MFC: The number of colonies on each plate is counted. The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[19][21]
Mechanism of Action
The precise molecular mechanisms of this compound's antimicrobial activity have not been fully elucidated. However, research on this compound and other naphthoquinones points towards several potential modes of action.
A study on Drosera aliciae extracts and pure this compound provided some initial insights into its mechanism against Enterococcus faecalis. The chloroform extract, rich in this compound, caused a significant reduction in both DNA and protein synthesis, and a particularly strong decrease (around 75%) in RNA synthesis.[5] Pure this compound also demonstrated an ability to decrease DNA and RNA synthesis, although less efficiently than the chloroform extract, and it had no effect on protein synthesis.[5]
Based on the broader literature on naphthoquinones, the following mechanisms are likely to contribute to the antimicrobial and antifungal effects of this compound:
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones are known to undergo redox cycling, which leads to the production of superoxide anions and other reactive oxygen species.[3][22] This induces oxidative stress within the microbial cell, leading to damage of DNA, proteins, and lipids, ultimately causing cell death.
-
Disruption of Cell Membrane and Electron Transport: These compounds can intercalate into the microbial cell membrane, altering its fluidity and permeability. This can disrupt the electron transport chain and oxidative phosphorylation, leading to a collapse of the cellular energy supply.[11][23]
-
Inhibition of Essential Enzymes: Naphthoquinones have been shown to inhibit various microbial enzymes, including DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.[23]
The following diagram illustrates the potential signaling pathways and cellular targets of naphthoquinones like this compound in microbial cells.
Potential Mechanisms of Antimicrobial Action of this compound
Caption: Potential antimicrobial mechanisms of this compound.
Conclusion and Future Directions
This compound, a naphthoquinone from Drosera species, demonstrates potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus. However, the current body of research lacks comprehensive quantitative data on its antibacterial and antifungal spectrum. The available evidence suggests that its mechanism of action likely involves the disruption of nucleic acid synthesis and potentially other mechanisms common to naphthoquinones, such as the generation of reactive oxygen species and membrane damage.
For drug development professionals, this compound represents an interesting scaffold for further investigation. Future research should focus on:
-
Systematic Screening: Conducting comprehensive MIC and MBC/MFC studies of pure this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound in both bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its antimicrobial potency and selectivity, while minimizing potential toxicity.
-
In Vivo Efficacy: Assessing the therapeutic potential of this compound and its optimized derivatives in animal models of infection.
By addressing these research gaps, the full potential of this compound as a novel antimicrobial agent can be determined, potentially leading to the development of new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. eposrl.com [eposrl.com]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and antioxidant activity of the secondary metabolites from in vitro cultures of the Alice sundew (Drosera aliciae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and anti-biofilm activity of plumbagin against multi-drug resistant clinical bacterial isolates | Saudi Medical Journal [smj.org.sa]
- 9. abcbot.pl [abcbot.pl]
- 10. mdpi.com [mdpi.com]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. Comparison of antifungal activity of extracts from different Juglans regia cultivars and juglone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caringsunshine.com [caringsunshine.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. mdpi.com [mdpi.com]
- 20. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 21. Determination of minimum inhibitory concentration and minimum fungicidal concentration using broth dilution method [bio-protocol.org]
- 22. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]
Ramentaceone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramentaceone, also known as 7-methyljuglone, is a naturally occurring naphthoquinone that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry, are presented to facilitate its identification and characterization. This document also outlines established experimental protocols for the synthesis and extraction of this compound. Furthermore, it delves into its mechanism of action as a Phosphoinositide 3-kinase (PI3K) inhibitor, a critical pathway in cancer cell proliferation and survival. The information is presented to support ongoing research and drug development efforts centered on this promising bioactive compound.
Chemical Identity and Structure
This compound is chemically classified as a naphthoquinone, specifically a derivative of juglone. Its formal IUPAC name is 5-hydroxy-7-methylnaphthalene-1,4-dione. The compound is also frequently referred to as 7-methyljuglone in scientific literature.
Chemical Structure:
The molecular structure of this compound consists of a naphthalene ring system with two ketone groups at positions 1 and 4, a hydroxyl group at position 5, and a methyl group at position 7.
Molecular Formula: C₁₁H₈O₃
Molecular Weight: 188.18 g/mol [1]
Synonyms: 7-Methyljuglone, 7-methyl-5-hydroxy-1,4-naphthoquinone[2]
Physicochemical Properties
This compound is typically observed as yellow to orange needles.[2] Its physical and chemical properties are summarized in the table below. It is important to note that the melting point has been reported with some variability in the literature, which may be attributed to the purity of the isolated or synthesized compound.
| Property | Value | Reference(s) |
| Appearance | Yellow to orange needles | [2] |
| Melting Point | 126 °C, 150-152 °C, 155 °C, 156 °C | [2] |
| Boiling Point | 427.2 °C at 760 mmHg | [2] |
| Density | 1.371 g/cm³ | [2] |
| Refractive Index | 1.642 | [2] |
| Solubility | Soluble in chloroform and methanol. | |
| pKa | Data not available | |
| LogP | 2.3 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.84 | s | 1H | 5-OH |
| 7.42 | s | 1H | H-8 |
| 7.06 | s | 1H | H-6 |
| 6.89 | s | 2H | H-2, H-3 |
| 2.41 | s | 3H | 7-CH₃ |
| Solvent: CDCl₃, Frequency: 200 MHz[2] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is essential for confirming the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 190.7 | C-4 |
| 184.6 | C-1 |
| 161.7 | C-5 |
| 149.5 | C-7 |
| 138.8 | C-3 |
| 136.9 | C-2 |
| 124.8 | C-6 |
| 119.3 | C-8 |
| 115.1 | C-4a |
| 112.2 | C-8a |
| 21.9 | 7-CH₃ |
| Predicted data |
Mass Spectrometry
High-resolution mass spectrometry confirms the elemental composition of this compound.
| Ionization Mode | m/z (Observed) | m/z (Calculated) | Formula |
| ESI+ | 189.0555 | 189.0552 | [C₁₁H₉O₃]⁺ |
| EI | 188.0475 | 188.0473 | C₁₁H₈O₃ |
Experimental Protocols
Extraction and Isolation from Diospyros maritima
This compound can be isolated from various plant sources, with the genus Diospyros being a notable example.[2] The following is a general protocol for its extraction and isolation.
Caption: Friedel-Crafts acylation for the synthesis of this compound.
Protocol:
-
Melt Preparation: A mixture of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) is heated to form a molten salt bath (e.g., at 180°C). [3]2. Reaction Initiation: A mixture of m-cresol and maleic anhydride is added to the molten salt with vigorous stirring for a short duration (e.g., 2 minutes). [3]3. Quenching: The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Work-up: The resulting precipitate is filtered, washed with distilled water, and dried.
-
Purification: The crude product is purified by extraction with a suitable solvent (e.g., hexane) followed by recrystallization or column chromatography to yield pure 7-methyljuglone.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. [2]A significant aspect of its anticancer potential lies in its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many types of cancer. It has been reported that this compound can inhibit this pathway, leading to the induction of apoptosis in cancer cells.
It is imperative to note that a key publication detailing the pro-apoptotic effects of this compound via PI3K/Akt signaling inhibition in breast cancer cells has been retracted. [4][5]Therefore, the following description of the mechanism of action should be interpreted with caution and requires further validation from independent, non-retracted studies.
The proposed, though now retracted, mechanism suggested that this compound treatment leads to a reduction in the expression of the p85 regulatory subunit of PI3K and inhibits the phosphorylation of Akt. This, in turn, was reported to modulate the levels of downstream apoptosis-regulating proteins, such as an increase in the pro-apoptotic proteins Bax and Bak, and a decrease in the anti-apoptotic protein Bcl-2.
Simplified PI3K/Akt Signaling Pathway and the Proposed Site of this compound Inhibition
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.
Further rigorous, independent research is necessary to unequivocally establish the mechanism of action of this compound as a PI3K inhibitor. Molecular docking studies could provide valuable insights into the potential binding modes of this compound to the various isoforms of PI3K.
Conclusion
This compound is a natural product with a well-defined chemical structure and a range of interesting, though not yet fully validated, biological activities. This technical guide provides a consolidated resource of its chemical and physical properties, spectroscopic data, and established protocols for its procurement through extraction and chemical synthesis. While its potential as a PI3K inhibitor is promising for cancer therapy, the retraction of a key study in this area highlights the need for further robust and independent investigation to confirm its mechanism of action and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the scientific and therapeutic possibilities of this compound.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0030773) [hmdb.ca]
- 4. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Retraction: this compound, a Naphthoquinone Derived [research.amanote.com]
Spectroscopic and Analytical Profile of Ramentaceone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramentaceone (5-hydroxy-7-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in plants of the Droseraceae family, notably in the genus Drosera.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.[1] Of particular note is its demonstrated ability to induce apoptosis in cancer cells through the suppression of the PI3K/Akt signaling pathway, highlighting its potential as a scaffold for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its isolation and analysis, and a visualization of its known mechanism of action.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.96 | s | - | 5-OH |
| 7.42 | d | 2 | H-2 |
| 7.07 | d | 2 | H-3 |
| 6.91 | s | - | H-6 and H-8 |
| 2.43 | s | - | 7-CH₃ |
| Data sourced from Kawiak et al. (2016).[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| C-1, C-4 (C=O) | 180 - 190 |
| C-5 (C-OH) | 160 - 165 |
| C-7 (C-CH₃) | 145 - 150 |
| C-2, C-3 (C=C) | 135 - 140 |
| C-9, C-10 (Quaternary C) | 110 - 130 |
| C-6, C-8 (Ar-CH) | 115 - 120 |
| 7-CH₃ | 20 - 25 |
| Note: Experimentally determined ¹³C NMR data for this compound is not readily available in the reviewed literature. The chemical shifts presented are estimated ranges based on the analysis of similar naphthoquinone structures. |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the elemental composition of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Registered m/z | Elemental Composition |
| [M+H]⁺ | 189.055170 | 189.0555 | C₁₁H₈O₃ |
| Data sourced from Kawiak et al. (2016).[1] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of key functional groups.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 1670 | C=O |
| 1645 | C=O |
| Data sourced from Kuete et al. (2017). |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Wavelength (λ) | Observation |
| 280 nm | A single peak was observed on the LC/UV chromatogram at this wavelength.[1] |
| Note: A full UV-Vis spectrum with all λmax values for this compound is not detailed in the reviewed literature. Naphthoquinones typically exhibit multiple absorption bands in the UV-Vis region. |
Experimental Protocols
Isolation and Purification of this compound from Drosera aliciae
The following protocol is adapted from Kawiak et al. (2016).[1]
-
Extraction: Dried plant material from 8-week-old in vitro cultures of Drosera aliciae is sonicated at 50/60 Hz. The extracts are collected and evaporated.
-
Solvent Partitioning: The evaporated residue is dissolved in chloroform.
-
Silica Gel Coating: The chloroform solution is evaporated onto coarse silica gel.
-
Column Chromatography (Silica Gel): The silica gel grains coated with the extract are loaded onto a silica gel column (150 g SiO₂-60). This compound is isolated using a step gradient of methylene chloride in hexane, starting from 50% and increasing to 100% methylene chloride in 10% increments every 100 ml. Fractions of 25 ml are collected.
-
Fraction Pooling and Concentration: Fractions containing this compound are combined and concentrated to dryness.
-
Size-Exclusion Chromatography (Sephadex LH-20): The residue is dissolved in acetone and loaded onto an LH-20 column.
-
Final Purification: Fractions containing this compound are combined, and the LH-20 column chromatography is repeated twice to yield pure this compound.
Spectroscopic Analysis
The following are general protocols for the spectroscopic analysis of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a double-beam spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as ethanol or methanol, and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-800 nm.
Visualizations
Workflow for the Isolation of this compound
Caption: A flowchart illustrating the multi-step process for the extraction and purification of this compound.
This compound's Inhibition of the PI3K/Akt Signaling Pathway
Caption: The inhibitory effect of this compound on the PI3K/Akt signaling cascade, leading to apoptosis.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Ramentaceone from Drosera aliciae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramentaceone (5-hydroxy-7-methyl-1,4-naphthoquinone) is a bioactive naphthoquinone found in plants of the Droseraceae family, including Drosera aliciae[1][2]. This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include antibacterial, antifungal, and notably, cytotoxic effects against various cancer cell lines[1][2]. Research has demonstrated that this compound can induce apoptosis in cancer cells, in part by suppressing the PI3K/Akt signaling pathway, a critical pathway in cancer progression[1][3]. These findings underscore the potential of this compound as a lead compound in the development of novel anticancer therapeutics.
These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from Drosera aliciae, as well as methods for evaluating its biological activity.
Data Presentation
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT474 | Breast Cancer (HER2-positive) | 4.5 ± 0.2 | [1] |
| SKBR3 | Breast Cancer (HER2-positive) | 5.5 ± 0.2 | [1] |
| MDA-MB-231 | Breast Cancer (HER2-negative) | 7.0 ± 0.3 | [1] |
| MCF-7 | Breast Cancer (HER2-negative) | 9.0 ± 0.4 | [1] |
| U937 | Leukemia | 3.2 | [2][4] |
| HL-60 | Promyelocytic Leukemia | Not specified | [1] |
| HeLa | Cervical Cancer | Not specified | [4] |
| HCT-116 | Colon Cancer | Not specified | [4] |
Table 2: this compound Isolation Efficiency by Preparative Liquid Chromatography
| Chromatography Mode | Yield per Experiment | Purity | Run Time (min) | Reference |
| Normal-Phase (NP-PLC) | ~10 mg | 99.80% | 60 | [5] |
| Reversed-Phase (RP-PLC) | ~2 mg | 92.50% | 40 | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Drosera aliciae
This protocol is based on methodologies described for the extraction of this compound from in vitro cultured Drosera aliciae plants[1].
1. Plant Material Preparation:
-
Utilize 8-week-old Drosera aliciae plants grown in vitro for optimal yield and consistency.
-
Harvest and dry the plant material.
2. Extraction:
-
Sonicate the dried plant material in a suitable solvent such as chloroform at 50/60 Hz. Chloroform is noted to be more selective for naphthoquinones[6].
-
Collect the extracts and evaporate the solvent to dryness using a rotary evaporator.
-
Dissolve the resulting residue in chloroform.
Protocol 2: Isolation of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel and LH-20 column chromatography[1].
1. Silica Gel Column Chromatography:
-
Evaporate the chloroform solution from Protocol 1 onto coarse silica gel.
-
Load the silica gel coated with the extract onto a silica gel column (e.g., 150 g SiO₂-60).
-
Elute the column using a step gradient of methylene chloride in hexane, starting from 50% and increasing to 100% methylene chloride in 10% increments every 100 ml.
-
Collect 25 ml fractions.
-
Combine fractions containing this compound and concentrate them to dryness.
2. LH-20 Column Chromatography:
-
Dissolve the residue from the silica gel chromatography step in acetone.
-
Load the acetone solution onto an LH-20 column.
-
Elute with an appropriate solvent system.
-
Combine the fractions containing this compound.
-
Repeat the LH-20 column chromatography procedure twice to achieve high purity.
-
The final product should be yellow needles with a melting point of 126°C and a purity of >97%[1].
Protocol 3: Alternative Isolation by Preparative HPLC
This protocol offers an alternative, high-throughput method for this compound isolation using preparative liquid chromatography[5].
Normal-Phase Preparative Liquid Chromatography (NP-PLC):
-
Column: LiChrosorb silica gel column (200×16.8mm, 10µm).
-
Mobile Phase: n-hexane/methyl t-butyl ether (9:1 v/v).
-
Flow Rate: 5 mL/min.
-
Post-Elution: Backflush the column after the elution of this compound to remove strongly adsorbed compounds.
Reversed-Phase Preparative Liquid Chromatography (RP-PLC):
-
Column: LiChroprep RP-18 (12µm, 250×16.8mm).
-
Mobile Phase: methanol:water (8:2 v/v).
-
Flow Rate: 7 mL/min.
Protocol 4: Evaluation of Cytotoxic Activity using MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines[1].
1. Cell Culture and Treatment:
-
Culture the desired cancer cell lines (e.g., BT474, SKBR3, MCF-7, MDA-MB-231) in appropriate media and conditions.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0–15 μM) for 24 hours.
2. MTT Assay:
-
After the treatment period, add MTT [(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)] solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Visualizations
This compound Extraction and Isolation Workflow
Caption: Workflow for this compound Extraction and Isolation.
This compound-Induced Apoptosis via PI3K/Akt Signaling Pathway
Caption: this compound's Inhibition of the PI3K/Akt Pathway.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cultures of Drosera aliciae as a source of a cytotoxic naphthoquinone: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
High-Yield Synthesis of Ramentaceone: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the high-yield synthesis of Ramentaceone (also known as 7-methyljuglone). This naphthoquinone, a constituent of plants in the Drosera genus, has garnered significant interest for its therapeutic potential, particularly its pro-apoptotic effects in cancer cells. The following sections detail established synthesis methodologies, quantitative yield data, and the key signaling pathway influenced by this compound.
Data Presentation: Synthesis Method Comparison
Two primary synthetic routes for this compound are outlined below, with a comparison of their respective yields and complexities. The regioselective synthesis offers a significantly higher yield, albeit through a multi-step process, while the Friedel-Crafts acylation provides a more direct, albeit lower-yielding, approach.
| Synthesis Method | Key Starting Materials | Number of Steps | Overall Yield (%) | Reference |
| Regioselective Synthesis via Stobbe Condensation | 2,5-dimethoxy benzaldehyde, Diethyl succinate | 7 | 36.6 | Cui et al., 2020[1][2][3] |
| One-Step Friedel-Crafts Acylation | m-Cresol, Maleic anhydride | 1 | 16 | Van der Kooy & Meyer, 2006[4] |
| Two-Step Friedel-Crafts Acylation & Reduction | 4-chloro-3-methylphenol, Maleic anhydride | 2 | ~12 | Mahapatra et al.[5] |
Experimental Protocols
Protocol 1: Regioselective Synthesis via Stobbe Condensation
This multi-step synthesis provides the highest reported yield for this compound. The key stages involve the formation of a fused polycyclic system followed by functional group manipulations.
Step 1: Stobbe Condensation
-
Objective: To form the initial carbon skeleton by reacting 2,5-dimethoxy benzaldehyde with diethyl succinate.
-
Procedure: A mixture of 2,5-dimethoxy benzaldehyde and diethyl succinate is treated with a strong base, such as potassium t-butoxide, in an anhydrous solvent like t-butanol at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then acidified and the resulting alkylidene succinic acid half-ester is extracted.
Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation)
-
Objective: To form the naphthalene ring system.
-
Procedure: The product from Step 1 is treated with a dehydrating agent and a Lewis acid, such as polyphosphoric acid or a mixture of acetic anhydride and zinc chloride, and heated to effect an intramolecular Friedel-Crafts acylation.
Step 3: Reduction of the Carboxylic Acid
-
Objective: To reduce the carboxylic acid group to a methyl group.
-
Procedure: The cyclized product is subjected to a reduction method, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or a chemical reduction (e.g., using a silane-based reducing agent in the presence of a Lewis acid).
Step 4: Aromatization
-
Objective: To form the fully aromatic naphthalene core.
-
Procedure: The reduced product is aromatized using a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperature.
Step 5: Debenzylation (if applicable)
-
Objective: To remove any benzyl protecting groups on the hydroxyl functionalities.
-
Procedure: If benzyl ethers were formed during the synthesis, they are cleaved using methods such as catalytic transfer hydrogenation (e.g., using ammonium formate and Pd/C) or by treatment with a strong acid like trifluoroacetic acid.
Step 6: Oxidative Demethylation
-
Objective: To convert the methoxy groups to hydroxyl groups, forming the quinone system.
-
Procedure: The aromatic intermediate is treated with an oxidizing agent capable of demethylating aryl methyl ethers, such as ceric ammonium nitrate (CAN) in aqueous acetonitrile or boron tribromide in dichloromethane.
Step 7: Final Oxidation to this compound
-
Objective: To oxidize the dihydroxy naphthalene to the final 1,4-naphthoquinone product.
-
Procedure: The product from the demethylation step is oxidized using a mild oxidizing agent like Fremy's salt or air in the presence of a base to yield this compound.
Protocol 2: One-Step Friedel-Crafts Acylation
This method offers a rapid, though lower-yielding, synthesis of this compound.
-
Objective: To directly synthesize this compound from commercially available starting materials.
-
Materials:
-
m-Cresol (10.3 mmol)
-
Maleic anhydride (10.2 mmol)
-
Aluminum chloride (AlCl₃, 90.0 mmol)
-
Sodium chloride (NaCl, 40.0 mmol)
-
12 N Hydrochloric acid (HCl)
-
Crushed ice
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a heat-resistant reaction vessel, melt a mixture of AlCl₃ (90.0 mmol) and NaCl (40.0 mmol) at 180°C.
-
To the molten salt mixture, add a mixture of m-cresol (10.3 mmol) and maleic anhydride (10.2 mmol) with vigorous stirring.
-
Maintain the reaction at 180°C for 120 seconds.
-
Pour the hot reaction mixture into a beaker containing 30 mL of 12 N HCl and crushed ice.
-
Stir the resulting mixture for 20 minutes to allow the precipitate to form.
-
Filter the precipitate and wash it with distilled water (5 x 50 mL).
-
Dry the precipitate and then grind it into a fine powder.
-
Repeatedly extract the powder with hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography using a mobile phase of hexane:ethyl acetate (5:1) to obtain pure this compound.[4]
-
Protocol 3: Two-Step Friedel-Crafts Acylation and Reductive Dechlorination
This is an alternative Friedel-Crafts based approach.
Step 1: Friedel-Crafts Acylation of 4-chloro-3-methylphenol
-
Objective: To form the initial chlorinated naphthoquinone intermediate.
-
Procedure: A mixture of anhydrous AlCl₃ (300 mmol) and NaCl (137 mmol) is heated to 180°C. A mixture of 4-chloro-3-methylphenol (10.7 mmol) and maleic anhydride (40.8 mmol) is added to the molten salt with vigorous stirring for 2 minutes. The reaction is then quenched by pouring it into a mixture of ice and 12 M HCl. The precipitate is filtered, dried, and extracted with n-hexane.[5]
Step 2: Reductive Dechlorination
-
Objective: To remove the chlorine atom and form this compound.
-
Procedure: The chlorinated intermediate (0.90 mmol) is dissolved in THF (20 mL) and added dropwise to a solution of SnCl₂ (51 mmol) in 4 M HCl (70 mL) and THF (20 mL) at 60°C. The mixture is stirred for 3 hours. After cooling, the solution is filtered into a solution of FeCl₃. The resulting precipitate is filtered and dried to yield this compound.[5]
Mandatory Visualizations
Synthesis Workflows
Caption: Regioselective synthesis of this compound workflow.
Caption: One-step Friedel-Crafts acylation workflow.
Signaling Pathway
This compound has been shown to induce apoptosis in breast cancer cells by suppressing the PI3K/Akt signaling pathway. This inhibition leads to a cascade of downstream effects culminating in programmed cell death.
References
- 1. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective synthesis of 7-methyl juglone and its derivatives [agris.fao.org]
- 4. journals.co.za [journals.co.za]
- 5. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ramentaceone Using Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purification of ramentaceone, a naphthoquinone with significant therapeutic potential, using various chromatographic methods. The information is intended to guide researchers in the efficient isolation of this compound from natural sources, particularly from Drosera species.
Introduction to this compound and its Purification
This compound (5-hydroxy-7-methyl-1,4-naphthoquinone) is a naturally occurring compound found in plants of the Droseraceae family.[1] It has garnered considerable interest in the scientific community due to its diverse biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines.[1] Notably, this compound has been shown to induce apoptosis in breast cancer cells by suppressing the PI3K/Akt signaling pathway.[1][2] The purification of this compound from complex plant extracts is a critical step for its further study and potential therapeutic development. Chromatographic techniques, particularly column chromatography and high-performance liquid chromatography (HPLC), are essential for obtaining high-purity this compound.
This document outlines protocols for the extraction and purification of this compound and provides a quantitative comparison of normal-phase and reversed-phase preparative liquid chromatography to aid in the selection of the most efficient purification strategy.
Experimental Protocols
Protocol 1: Extraction of this compound from Drosera aliciae
This protocol describes the initial extraction of this compound from plant material.
Materials:
-
Dried plant material of Drosera aliciae
-
Chloroform
-
Sonicator
-
Rotary evaporator
-
Coarse silica gel
Procedure:
-
Obtain dried plant material from 8-week-old in vitro cultures of Drosera aliciae.
-
Sonicate the dried plant material at 50/60 Hz in chloroform to extract the secondary metabolites.
-
Collect the chloroform extract and evaporate the solvent using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of chloroform.
-
Add coarse silica gel to the chloroform solution and evaporate to dryness on a rotary evaporator to obtain silica gel grains coated with the plant extract. This material is now ready for purification by column chromatography.
Protocol 2: Initial Purification by Silica Gel Column Chromatography
This protocol describes a preliminary purification step to enrich this compound from the crude extract.
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Methylene chloride
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a silica gel column (e.g., 150 g SiO₂) packed in hexane.
-
Load the silica gel coated with the plant extract onto the top of the prepared column.
-
Elute the column with a step gradient of methylene chloride in hexane, starting from 50% methylene chloride and increasing to 100% in 10% increments every 100 mL.
-
Collect 25 mL fractions using a fraction collector.
-
Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., Thin Layer Chromatography).
-
Combine the fractions containing this compound and concentrate them to dryness. The resulting residue can be further purified by preparative HPLC.
Protocol 3: High-Purity this compound Isolation by Preparative Normal-Phase HPLC (NP-HPLC)
This protocol is recommended for obtaining high-purity this compound with high efficiency.
Materials and Equipment:
-
Partially purified this compound extract
-
n-Hexane (HPLC grade)
-
Methyl t-butyl ether (HPLC grade)
-
Preparative HPLC system
-
LiChrosorb silica gel column (10 µm, 200 x 16.8 mm)
Procedure:
-
Prepare the mobile phase consisting of n-hexane and methyl t-butyl ether in a 9:1 (v/v) ratio.
-
Dissolve the partially purified this compound extract in the mobile phase.
-
Set the mobile phase flow rate to 5 mL/min.
-
Inject the sample onto the LiChrosorb silica gel column.
-
Monitor the elution of this compound at an appropriate wavelength.
-
Collect the fractions corresponding to the this compound peak.
-
After the elution of this compound, backflush the column to remove strongly adsorbed compounds.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 4: this compound Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol provides an alternative method for this compound purification.
Materials and Equipment:
-
Partially purified this compound extract
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system
-
LiChroprep RP-18 column (12 µm, 250 x 16.8 mm)
Procedure:
-
Prepare the mobile phase consisting of methanol and water in an 8:2 (v/v) ratio.
-
Dissolve the partially purified this compound extract in the mobile phase.
-
Set the mobile phase flow rate to 7 mL/min.
-
Inject the sample onto the LiChroprep RP-18 column.
-
Monitor the elution of this compound at an appropriate wavelength.
-
Collect the fractions corresponding to the this compound peak.
-
After the elution of this compound, backflush the column to remove strongly adsorbed compounds.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation: Comparison of Preparative HPLC Techniques
The following table summarizes the quantitative data from a comparative study of normal-phase and reversed-phase preparative liquid chromatography for the isolation of this compound from a chloroform extract of Drosera aliciae.[1]
| Parameter | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) |
| Column | LiChrosorb silica gel (10 µm, 200x16.8mm) | LiChroprep RP-18 (12 µm, 250x16.8mm) |
| Mobile Phase | n-Hexane/Methyl t-butyl ether (9:1 v/v) | Methanol/Water (8:2 v/v) |
| Flow Rate | 5 mL/min | 7 mL/min |
| Run Time | 60 min | 40 min |
| Yield per Run | ~10 mg | ~2 mg |
| Purity | 99.80% | 92.50% |
| Column Productiveness | 4.5 µg/cm²/min | 1.3 µg/cm²/min |
Visualizations
This compound Purification Workflow
Caption: A streamlined workflow for the extraction and purification of this compound.
This compound-Induced Suppression of the PI3K/Akt Signaling Pathway
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for In Vitro Ramentaceone Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for ramentaceone, a naphthoquinone with demonstrated anti-cancer properties. The protocols detailed below are designed to ensure robust and reproducible results for the evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines.
Introduction
This compound, a naturally occurring naphthoquinone, has been identified as a potent cytotoxic agent against various cancer cell lines. Studies have shown that it induces apoptosis, particularly in breast cancer cells, through the inhibition of the PI3K/Akt signaling pathway.[1][2][3][4] This document outlines the detailed protocols for assessing the cytotoxic effects of this compound, including the determination of cell viability, induction of apoptosis, and analysis of the underlying molecular mechanisms.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines (e.g., MCF-7, SKBR3, BT474, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 15 µM.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. A 24-hour incubation is a common starting point for this compound.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V staining is a common method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the PI3K/Akt signaling pathway.[1][2][3]
Materials:
-
This compound-treated and control cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Bak, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with protein extraction buffer. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, p-Akt, Akt, Bcl-2, Bax, Bak) overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.
Data Presentation
Quantitative Summary of this compound Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various breast cancer cell lines after a 24-hour treatment.
| Cell Line | HER2 Status | IC50 (µM) | Reference |
| BT474 | Positive | 4.5 ± 0.2 | [2] |
| SKBR3 | Positive | 5.5 ± 0.2 | [2] |
| MDA-MB-231 | Negative | 7.0 ± 0.3 | [2] |
| MCF-7 | Negative | 9.0 ± 0.4 | [2] |
Visualizations
Caption: Experimental workflow for in vitro this compound cytotoxicity assays.
Caption: this compound-induced apoptosis via PI3K/Akt signaling pathway.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Ramentaceone Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
A Critical Note on the Scientific Literature: It is imperative for researchers to be aware that a significant publication on the effects of Ramentaceone in breast cancer cells, which detailed a PI3K/Akt signaling pathway, has been retracted due to concerns regarding data integrity.[1][2][3][4][5][6] Consequently, the information related to the PI3K/Akt pathway presented herein should be treated with extreme caution and requires independent verification. This document prioritizes findings from other, non-retracted studies.
Introduction
This compound, a naphthoquinone isolated from plants of the Drosera genus, has demonstrated cytotoxic effects against various cancer cell lines.[7][8] This document provides detailed protocols for the in vitro treatment of cancer cell lines with this compound, focusing on methodologies to assess its cytotoxic and pro-apoptotic activities. The primary mechanism of action detailed here is based on studies in human promyelocytic leukemia (HL-60) cells, which indicate that this compound induces apoptosis through a ROS-mediated mitochondrial pathway.[9] A summary of the proposed, but retracted, mechanism involving the PI3K/Akt pathway in breast cancer cells is also included for historical context and to caution researchers.
Quantitative Data Summary
The cytotoxic activity of this compound, as indicated by its IC50 value (the concentration required to inhibit 50% of cell growth), varies across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay | Source |
| HL-60 | Human Promyelocytic Leukemia | 8.75 | 24 | MTT | [10] |
| U937 | Human Histiocytic Lymphoma | 3.2 | Not Specified | Not Specified | [2] |
| HeLa | Human Cervical Cancer | >10 | Not Specified | Not Specified | [2] |
| HCT-116 | Human Colorectal Carcinoma | >10 | Not Specified | Not Specified | [2] |
Table 2: IC50 Values of this compound from Retracted Study (for reference only)
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay | Source (Retracted) |
| BT474 | HER2+ Breast Cancer | 4.5 ± 0.2 | 24 | MTT | [7][8] |
| SKBR3 | HER2+ Breast Cancer | 5.5 ± 0.2 | 24 | MTT | [7][8] |
| MDA-MB-231 | HER2- Breast Cancer | 7.0 ± 0.3 | 24 | MTT | [7][8] |
| MCF-7 | HER2- Breast Cancer | 9.0 ± 0.4 | 24 | MTT | [7][8] |
| MCF-7 | HER2- Breast Cancer | >10 | Not Specified | Not Specified | [2] |
Signaling Pathways
ROS-Mediated Mitochondrial Apoptosis Pathway in HL-60 Cells
In HL-60 cells, this compound has been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS).[9] This leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-3, a key executioner of apoptosis.[9] This process is also associated with a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic members Bax and Bak over the anti-apoptotic Bcl-2.[9]
Proposed PI3K/Akt Signaling Pathway in Breast Cancer Cells (from retracted study)
The retracted literature proposed that this compound inhibits the PI3K/Akt signaling pathway in breast cancer cells.[7][8][9][11] This inhibition was suggested to decrease the expression of the PI3K regulatory subunit p85 and reduce the phosphorylation of Akt.[7][8] Downstream, this was purported to decrease the anti-apoptotic protein Bcl-2 and increase the pro-apoptotic proteins Bax and Bak, ultimately leading to apoptosis.[7][8][9][11] Researchers are strongly advised to independently validate these findings.
Experimental Protocols
General Cell Culture and Maintenance
This is a generalized protocol and should be adapted based on the specific cell line being used (e.g., suspension culture for HL-60, adherent culture for breast cancer cell lines).
-
Cell Lines:
-
HL-60 (ATCC® CCL-240™)
-
MCF-7 (ATCC® HTB-22™)
-
SKBR3 (ATCC® HTB-30™)
-
BT474 (ATCC® HTB-20™)
-
MDA-MB-231 (ATCC® HTB-26™)
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Adherent Cells: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
-
Suspension Cells (HL-60): Monitor cell density. When the density reaches approximately 1 x 10^6 cells/mL, dilute the cell suspension with fresh medium to a density of 2-4 x 10^5 cells/mL.
-
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).[7]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (e.g., 0-15 µM) for the desired time period (e.g., 24 hours).[7][10][12] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 24 hours).[7]
-
Harvest the cells (including any floating cells in the medium) and centrifuge.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PI3K, Akt, p-Akt, Bcl-2, Bax, Bak, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound as described for other assays.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of Concern: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Concern: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation and characterization of U937-TR: a platform cell line for inducible gene expression in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis in HL-60 cells through the ROS-mediated mitochondrial pathway by this compound from Drosera aliciae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
Analytical methods for Ramentaceone quantification (HPLC)
a. Protocol and Parameters: The following table summarizes the conditions for both NP- and RP-preparative HPLC.
Table 1: Comparison of Preparative HPLC Methods for Ramentaceone Isolation
| Parameter | Normal-Phase (NP-PLC) | Reversed-Phase (RP-PLC) |
|---|---|---|
| Column | LiChrosorb silica gel (200 x 16.8mm, 10µm) | LiChroprep RP-18 (250 x 16.8mm, 12µm) |
| Mobile Phase | n-hexane / methyl t-butyl ether (9:1 v/v) | Methanol : Water (8:2 v/v) |
| Flow Rate | 5 mL/min | 7 mL/min |
| Run Time | 60 min | 40 min |
| Yield per Run | ~10 mg | ~2 mg |
| Purity Achieved | 99.80% | 92.50% |
| Reference | | |
b. Recommendation: For obtaining high-purity this compound for use as an analytical standard or for biological assays, the Normal-Phase PLC method is superior, yielding a significantly higher quantity and purity per run.
Analytical HPLC Method for this compound Quantification
This section outlines a proposed Reversed-Phase HPLC (RP-HPLC) method suitable for the routine quantification of this compound. RP-HPLC is generally preferred for analytical purposes due to its robustness and wide applicability.
a. Equipment and Reagents:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
HPLC grade Methanol.
-
HPLC grade Acetonitrile.
-
HPLC grade water.
-
Formic acid or Acetic acid.
-
This compound reference standard (>99% purity).
b. Chromatographic Conditions: The following table details the recommended starting parameters for the analytical method.
Table 2: Proposed Analytical HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 254 nm |
| Injection Vol. | 20 µL |
| Standard Prep. | Dissolve this compound standard in Methanol |
c. Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From this, create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the accurately weighed plant extract or sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
Any newly developed analytical method must be validated to ensure its accuracy and reliability. The following table summarizes key validation parameters and their typical acceptance criteria, which should be established for the proposed HPLC method.
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. | Recovery between 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 2% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis, no interfering peaks at the retention time of the analyte. |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from plant material to the final quantification of this compound.
Caption: Workflow for this compound Extraction and HPLC Quantification.
Biological Activity: PI3K/Akt Signaling Pathway
This compound exerts its pro-apoptotic effects by inhibiting the PI3K/Akt signaling pathway, a key regulator of cell survival.
Developing Ramentaceone Derivatives with Improved Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of Ramentaceone derivatives with enhanced biological activity. This compound (7-methyljuglone), a naturally occurring naphthoquinone, has demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Strategic chemical modification of the this compound scaffold presents a valuable opportunity to develop novel therapeutic agents with improved potency and selectivity.
Application Notes
Rationale for Developing this compound Derivatives
This compound has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer.[3] Its cytotoxic activity against various cancer cell lines, particularly breast cancer, underscores its potential as an anticancer agent.[3] Furthermore, emerging evidence suggests its utility in combating microbial infections.[2][4] However, like many natural products, the therapeutic potential of this compound may be limited by factors such as bioavailability and off-target effects. The synthesis of derivatives allows for the systematic exploration of the structure-activity relationship (SAR), aiming to optimize the pharmacological profile of the parent compound.
Strategies for Structural Modification
Based on SAR studies of this compound and related naphthoquinones such as juglone and plumbagin, several key positions on the this compound scaffold can be targeted for modification to potentially enhance bioactivity:[5][6][7]
-
Modification of the Hydroxyl Group (C5): Etherification or esterification of the C5 hydroxyl group can modulate the lipophilicity and hydrogen-bonding capacity of the molecule, potentially influencing cell membrane permeability and target binding.
-
Substitution on the Quinone Ring (C2 and C3): The introduction of various substituents at the C2 and C3 positions of the 1,4-naphthoquinone ring can significantly impact antibacterial and antifungal activities. Halogenation or the addition of nitrogen- or sulfur-containing moieties are common strategies.
-
Modification of the Methyl Group (C7): Altering the methyl group on the benzene ring could influence metabolic stability and interactions with the target protein.
-
Introduction of Side Chains: The addition of aliphatic or aromatic side chains can create new interaction points with biological targets and alter the overall physicochemical properties of the molecule.
Proposed Bioactivities for Screening
While the anticancer effects of this compound are the most studied, its derivatives should be screened for a broader range of biological activities:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines, including those with activated PI3K/Akt pathways, is essential.
-
Anti-inflammatory Activity: Measurement of the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]
-
Antimicrobial Activity: Assessment of the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.[10][11][12]
Data Presentation
Quantitative Bioactivity Data of this compound and Related Naphthoquinones
| Compound | Bioactivity | Cell Line/Organism | IC50 / MIC (µM) | Reference |
| This compound | Cytotoxicity | BT474 (HER2+) Breast Cancer | 4.5 ± 0.2 | [3] |
| Cytotoxicity | SKBR3 (HER2+) Breast Cancer | 5.5 ± 0.2 | [3] | |
| Cytotoxicity | MDA-MB-231 (HER2-) Breast Cancer | 7.0 ± 0.3 | [3] | |
| Cytotoxicity | MCF-7 (HER2-) Breast Cancer | 9.0 ± 0.4 | [3] | |
| Antitubercular | Mycobacterium tuberculosis | 0.5 µg/mL | [2] | |
| Plumbagin | Cytotoxicity | BRCA1-blocked Ovarian Cancer | Potent | [5] |
| Juglone | Cytotoxicity | BRCA1-blocked Ovarian Cancer | Less potent than Plumbagin | [5] |
| Lawsone | Cytotoxicity | BRCA1-blocked Ovarian Cancer | Less potent than Juglone | [5] |
| Menadione | Cytotoxicity | BRCA1-blocked Ovarian Cancer | Least potent | [5] |
Experimental Protocols
Synthesis of a Representative this compound Derivative: 5-O-acetyl-7-methyljuglone
This protocol describes the acetylation of the C5 hydroxyl group of this compound.
Materials:
-
This compound (7-methyljuglone)
-
Acetic anhydride
-
Sodium acetate
-
Fume hood
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound in acetic anhydride.
-
Add a catalytic amount of sodium acetate to the solution.
-
Heat the reaction mixture with stirring under a fume hood. The reaction progress can be monitored by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-O-acetyl-7-methyljuglone.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol for MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of this compound derivatives on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, SKBR3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Seed the breast cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plates at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol for Anti-inflammatory Activity Assay (TNF-α and IL-6 Measurement)
This protocol measures the inhibition of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound derivatives dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader for ELISA
Procedure:
-
Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce the production of inflammatory cytokines. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production for each derivative concentration compared to the LPS-only control.
Protocol for PI3K/Akt Pathway Inhibition Assay
This protocol outlines a general method to assess the inhibition of Akt phosphorylation as an indicator of PI3K/Akt pathway inhibition.
Materials:
-
Cancer cell line known to have an active PI3K/Akt pathway (e.g., BT474)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blots
Procedure:
-
Plate the cells and allow them to attach overnight.
-
Treat the cells with the this compound derivatives at various concentrations for a defined period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and GAPDH to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for the development of this compound derivatives.
Caption: Logical relationship for structure-activity relationship (SAR) analysis.
References
- 1. A regioselective synthesis of 7-methyl juglone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. Activity of 7-methyljuglone derivatives against Mycobacterium tuberculosis and as subversive substrates for mycothiol disulfide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship of plumbagin in BRCA1 related cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Juglone: A Versatile Natural Platform for Obtaining New Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes [mdpi.com]
- 10. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ramentaceone as a Lead Compound in Drug Discovery
Disclaimer: A significant portion of the detailed mechanistic data on ramentaceone's effect on the PI3K/Akt pathway in breast cancer cells originates from a 2016 PLOS One publication by Kawiak and Lojkowska. It is crucial to note that this article has been retracted.[1] An expression of concern was initially raised, and the retraction followed due to issues concerning experiments conducted by a third-party company.[1][2] While the findings from this paper are included in these notes for a comprehensive overview, they should be interpreted with significant caution. Independent verification is highly recommended.
Introduction
This compound, also known as 7-methyljuglone, is a naphthoquinone found in plants of the Drosera and Euclea genera.[3][4] This natural compound has garnered interest in the field of drug discovery due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[3][5] These notes provide an overview of the known biological effects of this compound and detailed protocols for its investigation as a potential lead compound.
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, making it a versatile candidate for drug development.
1. Anticancer Activity:
This compound exhibits cytotoxic effects against a variety of cancer cell lines.[3] The proposed mechanism for its anticancer activity, particularly in breast cancer, involves the inhibition of the PI3K/Akt signaling pathway, leading to apoptosis.[4][6][7] This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[8][9]
-
PI3K/Akt Pathway Inhibition (Data from retracted source, use with caution): this compound has been reported to inhibit PI3-kinase activity directly.[10] This inhibition prevents the phosphorylation and subsequent activation of Akt, a key downstream effector in the pathway.[4][6] The deactivation of Akt leads to a cascade of events that promote apoptosis, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax and Bak.[4][6]
-
Cytotoxicity in Various Cancer Cell Lines: Independent studies have confirmed the cytotoxic potential of this compound against several cancer cell lines.[3]
2. Antimicrobial Activity:
This compound has shown promising activity against various bacteria and fungi.[3][5]
-
Antibacterial Mechanism: The proposed mechanism of antibacterial action involves the disruption of the electron transport chain in bacteria, thereby inhibiting cellular respiration.[11] It has shown notable efficacy against Mycobacterium tuberculosis, including synergistic effects when combined with existing antituberculosis drugs.[3][12]
-
Antifungal Activity: this compound is also effective against several fungal species.[3]
3. Antiviral Activity:
Preliminary studies have indicated that this compound possesses antiviral properties, including the inhibition of the recombinant reverse transcriptase of HIV-1.[3]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound from various studies.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Data from Retracted Source (Use with caution) | |||
| BT474 | Breast Cancer (HER2-positive) | 4.5 ± 0.2 | [10] |
| SKBR3 | Breast Cancer (HER2-positive) | 5.5 ± 0.2 | [10] |
| MDA-MB-231 | Breast Cancer (HER2-negative) | 7.0 ± 0.3 | [10] |
| MCF-7 | Breast Cancer (HER2-negative) | 9.0 ± 0.4 | [10] |
| Independent Studies | |||
| U937 | Leukemia | 3.2 | [13] |
| KB | Oral Epidermoid Carcinoma | 4.1 | [3] |
| Lu1 | Lung Cancer | 13.2 | [3] |
| LNCaP | Prostate Cancer | 3.7 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 5.27 | [14] |
Table 2: Antimicrobial Activity of this compound
| Organism | Activity Type | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | Antitubercular | 0.5 | [3] |
| Mycobacterium bovis | Antimycobacterial | 1.55 | [3] |
| Mycobacterium smegmatis | Antimycobacterial | 1.57 | [3] |
| Cryptococcus neoformans | Antifungal | 1 | [3] |
| Saccharomyces cerevisiae | Antifungal | 1 | [3] |
| Candida albicans | Antifungal | 20 | [3] |
| Streptococcus mutans | Antibacterial | 156 | [3] |
| Streptococcus sanguis | Antibacterial | 78 | [3] |
| Prevotella gingivalis | Antibacterial | 39 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting viability against this compound concentration.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
Protocol 3: Analysis of Protein Expression by Western Blotting
This protocol is used to detect changes in the expression levels of proteins involved in signaling pathways, such as PI3K, Akt, Bcl-2, and Bax.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Visualizations
Diagram 1: Proposed PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: this compound's proposed inhibition of the PI3K/Akt pathway to induce apoptosis.
Diagram 2: General Workflow for Evaluating this compound's Anticancer Activity
Caption: A streamlined workflow for the in vitro assessment of this compound.
References
- 1. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Expression of Concern: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the chemistry and pharmacology of 7-Methyljugulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Activity of 7-methyljuglone in combination with antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro cultures of Drosera aliciae as a source of a cytotoxic naphthoquinone: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Ramentaceone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo investigation of ramentaceone (also known as 7-methyljuglone), a naphthoquinone with demonstrated anti-cancer and potential anti-inflammatory properties. The protocols outlined below are based on established preclinical models and the known mechanism of action of this compound, primarily the inhibition of the PI3K/Akt signaling pathway, which is crucial in cancer progression.[1][2][3]
Preclinical Rationale for this compound Studies
This compound, a naturally occurring compound found in plants of the Drosera genus, has shown significant cytotoxic activity against a variety of cancer cell lines in vitro.[1][4][5][6] Its primary mechanism of action involves the induction of apoptosis through the suppression of the PI3K/Akt signaling pathway.[2][3] This pathway is a key regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit PI3-kinase activity, reduce the expression of PI3K protein, and inhibit the phosphorylation of the downstream protein Akt in breast cancer cells.[2][3]
In vitro studies have established the dose-dependent cytotoxic effects of this compound on various cancer cell lines. This foundational data is critical for guiding dose selection in subsequent in vivo experiments.
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined for several human cancer cell lines, providing a basis for selecting appropriate cell lines for in vivo xenograft models and for estimating effective in vivo concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT474 | Breast Cancer (HER2+) | 4.5 ± 0.2 | [1] |
| SKBR3 | Breast Cancer (HER2+) | 5.5 ± 0.2 | [1] |
| MDA-MB-231 | Breast Cancer (HER2-) | 7.0 ± 0.3 | [1] |
| MCF-7 | Breast Cancer (HER2-) | 9.0 ± 0.4 | [1] |
| U937 | Leukemia | 3.2 | [5][6] |
| KB | Oral Epidermoid Carcinoma | 4.1 | [4] |
| Lu1 | Lung Cancer | 13.2 | [4] |
| LNCaP | Prostate Cancer | 3.7 | [4] |
In Vivo Experimental Protocols
Note: The following protocols are standardized models for assessing anti-cancer and anti-inflammatory activity. Specific quantitative data on the in vivo efficacy of this compound, including optimal dosing, treatment schedules, and expected outcomes, are not yet extensively available in published literature. The provided dose suggestions are extrapolated from in vitro data and studies on similar compounds. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model.
Anti-Cancer Activity: Human Tumor Xenograft Model
This protocol describes the use of a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow:
Materials:
-
Cell Lines: Human cancer cell lines with demonstrated sensitivity to this compound in vitro (e.g., BT474, SKBR3).
-
Animals: Immunodeficient mice (e.g., athymic Nude or SCID), 6-8 weeks old.
-
This compound: Purity >95%.
-
Vehicle: Appropriate vehicle for this compound administration (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
Protocol:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS or Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle alone.
-
Positive Control Group: Administer a standard-of-care chemotherapy agent for the specific cancer type.
-
This compound Group(s): Administer this compound at various doses (e.g., 10, 25, 50 mg/kg), based on preliminary toxicity studies. Administration can be intraperitoneal (i.p.) or by oral gavage, typically once daily or every other day for a specified period (e.g., 21 days).
-
-
Endpoint and Data Collection:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Collect tumor tissue for histopathological analysis (e.g., H&E staining) and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis).
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | - | |||
| Positive Control | Specify | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 |
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a well-established method for evaluating the acute anti-inflammatory activity of a compound.[7][8][9][10][11]
Experimental Workflow:
Materials:
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).
-
Carrageenan: 1% (w/v) solution in sterile saline.
-
This compound: Purity >95%.
-
Vehicle: Appropriate vehicle for this compound administration.
-
Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg).
-
Plethysmometer: For measuring paw volume.
Protocol:
-
Animal Preparation:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Treatment:
-
Randomize the rats into treatment and control groups (n=6-8 rats per group).
-
Vehicle Control Group: Administer the vehicle.
-
Positive Control Group: Administer the standard anti-inflammatory drug.
-
This compound Group(s): Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) intraperitoneally or by oral gavage.
-
-
Induction of Inflammation:
-
30-60 minutes after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema as the difference between the paw volume at each time point and the baseline paw volume.
-
Calculate the percentage of inhibition of edema using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Data Presentation:
| Group | Dose (mg/kg) | \multicolumn{5}{c|}{Paw Edema (mL) at Hour} | Percentage Inhibition at 3h (%) | | -------------------- | ------------ | :---: | :---: | :---: | :---: | :---: | ------------------------------- | | | | 1 | 2 | 3 | 4 | 5 | | | Vehicle Control | - | | | | | | - | | Positive Control | Specify | | | | | | | | this compound | 10 | | | | | | | | this compound | 25 | | | | | | | | this compound | 50 | | | | | | |
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a pharmacokinetic study is essential. Currently, there is a lack of published in vivo pharmacokinetic data for this compound.
Protocol Outline:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Administration:
-
Intravenous (IV) Bolus: To determine clearance, volume of distribution, and elimination half-life. A typical dose might be 1-5 mg/kg.
-
Oral Gavage (PO): To determine oral bioavailability. Doses should correspond to those used in efficacy studies (e.g., 10, 25, 50 mg/kg).
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via the tail vein or another appropriate method.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters:
-
IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).
-
PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
Data Presentation:
| Parameter | Units | IV Administration (Dose) | PO Administration (Dose 1) | PO Administration (Dose 2) |
| Cmax | ng/mL | - | ||
| Tmax | h | - | ||
| AUC (0-t) | ngh/mL | |||
| AUC (0-inf) | ngh/mL | |||
| t½ | h | |||
| CL | L/h/kg | - | - | |
| Vd | L/kg | - | - | |
| F% | % | - |
Signaling Pathway Analysis
To confirm the in vivo mechanism of action of this compound, tumor tissues from the xenograft study should be analyzed for key proteins in the PI3K/Akt pathway.
Protocol:
-
Tissue Homogenization: Homogenize frozen tumor samples to extract proteins.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against total PI3K, phosphorylated PI3K (p-PI3K), total Akt, and phosphorylated Akt (p-Akt).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
By following these detailed protocols and application notes, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound for cancer and inflammatory diseases. The generation of robust in vivo data will be crucial for the further development of this promising natural compound.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cultures of Drosera aliciae as a source of a cytotoxic naphthoquinone: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Ramentaceone for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramentaceone, also known as 7-Methyljuglone, is a naturally occurring naphthoquinone with demonstrated anticancer properties.[1][2] Its primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.[3][4][5] This activity leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for further preclinical and clinical development.[3][4][5][6]
A significant hurdle in the preclinical evaluation of this compound is its predicted poor aqueous solubility, a common characteristic of many naphthoquinones.[7] This property can lead to low bioavailability and inconsistent results in both in vitro and in vivo studies.[8] Therefore, the development of appropriate formulations is critical to ensure adequate drug exposure for efficacy and toxicology assessments.[8][9]
These application notes provide a comprehensive guide to formulating this compound for preclinical research. They include protocols for solubility and stability assessment, as well as detailed methods for preparing various formulations suitable for in vitro and in vivo studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is fundamental for developing a successful formulation.[8] While comprehensive data for this compound is not widely available, the following table summarizes its known properties.
| Property | Value | Source |
| Chemical Name | 5-hydroxy-7-methylnaphthalene-1,4-dione | [1][2] |
| Synonyms | This compound, 7-Methyljuglone | [1][2] |
| Molecular Formula | C₁₁H₈O₃ | PubChem |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Appearance | Orange or yellow needles | [1] |
| Melting Point | 126°C to 156°C (Varies by source) | [1] |
| Boiling Point | 427.2°C at 760 mmHg | [1] |
| Aqueous Solubility | Predicted to be low | General Naphthoquinone Property[7] |
Protocol 1: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles to guide formulation development.
Materials:
-
This compound powder
-
Selection of solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Tween® 80
-
Cremophor® EL
-
Solutol® HS 15
-
Corn oil
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Vortex mixer
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC with a suitable column for this compound analysis
-
Analytical balance
-
Micro-pipettes
-
Vials (glass or polypropylene)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain after equilibration.
-
Add a known volume (e.g., 1 mL) of the selected solvent or vehicle to the vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vials on an orbital shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved this compound.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.
-
Protocol 2: Stability Assessment of this compound in Formulation
Objective: To evaluate the stability of this compound in a selected formulation under different conditions of pH, temperature, and light exposure.
Materials:
-
A prepared formulation of this compound (e.g., a co-solvent solution)
-
Buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)
-
Temperature-controlled chambers or incubators
-
Photostability chamber or a light source with controlled UV and visible light output
-
Amber vials and clear vials
-
HPLC system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen formulation vehicle.
-
Aliquot the stock solution into several amber and clear vials.
-
-
Temperature Stability:
-
Store sets of amber vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each temperature condition.
-
-
pH Stability:
-
Dilute the stock formulation with buffers of different pH values.
-
Store the pH-adjusted samples in amber vials at a constant temperature (e.g., 25°C).
-
Collect samples at the specified time points.
-
-
Photostability:
-
Expose clear vials containing the formulation to a controlled light source that mimics ICH Q1B guidelines.
-
Wrap a corresponding set of amber vials in aluminum foil to serve as dark controls and place them alongside the exposed samples.
-
Collect samples from both light-exposed and dark control vials at defined intervals.
-
-
Analysis:
-
Analyze all collected samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
The appearance of new peaks in the chromatogram may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Recommended Formulation Strategies
Based on the properties of similar poorly soluble compounds, several formulation strategies can be employed for this compound.
For In Vitro Studies:
For most in vitro assays, a stock solution of this compound is prepared in an organic solvent, typically DMSO, and then diluted to the final concentration in the cell culture medium.
Table 2: Example Stock Solution for In Vitro Use
| Component | Concentration | Notes |
| This compound | 10-50 mM | Adjust based on solubility in DMSO. |
| DMSO | 100% | Use high-purity, anhydrous DMSO. |
Protocol 3: Preparation of this compound for In Vitro Assays
-
Weigh the required amount of this compound and dissolve it in pure DMSO to achieve the desired stock concentration.
-
Use gentle vortexing or sonication if necessary to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing for an experiment, dilute the stock solution into the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.
For In Vivo Studies:
The choice of formulation for in vivo studies depends on the route of administration (e.g., oral, intravenous, intraperitoneal). The goal is to achieve adequate drug exposure in a safe and well-tolerated vehicle.
1. Co-solvent Formulations:
Co-solvent systems are commonly used for preclinical studies to solubilize hydrophobic compounds.[8] A typical co-solvent formulation for oral or parenteral administration is a mixture of a water-miscible organic solvent, a surfactant, and an aqueous vehicle.
Table 3: Example Co-solvent Formulations for In Vivo Use
| Formulation | DMSO (%) | PEG 400 (%) | Tween® 80 (%) | Saline/Water (%) | Suitable Route |
| A (Oral/IP) | 10 | 40 | 5 | 45 | Oral, IP |
| B (IV) | 5 | 20 | 10 | 65 | IV |
Protocol 4: Preparation of a Co-solvent Formulation (Formulation A)
-
Weigh the required amount of this compound.
-
Add the specified volume of DMSO to the this compound and vortex until fully dissolved.
-
Add the PEG 400 and vortex to mix thoroughly.
-
Add the Tween® 80 and vortex until the solution is clear and homogenous.
-
Slowly add the saline or sterile water dropwise while continuously vortexing to avoid precipitation.
-
Visually inspect the final formulation for clarity. If any precipitation occurs, the formulation may need to be adjusted.
-
The formulation should be prepared fresh before each use. If storage is necessary, its stability should be confirmed.
2. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):
For oral administration, lipid-based formulations can improve the solubility and absorption of lipophilic drugs. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.
Table 4: Example SEDDS Formulation for Oral Administration
| Component | Function | Example Excipient | Concentration (% w/w) |
| Oil | Solubilizes this compound | Labrafil® M 1944 CS | 30 |
| Surfactant | Promotes emulsification | Kolliphor® EL (Cremophor® EL) | 50 |
| Co-solvent | Improves drug solubility | Transcutol® HP (Diethylene glycol monoethyl ether) | 20 |
Protocol 5: Preparation of a SEDDS Formulation
-
Weigh and mix the oil, surfactant, and co-solvent in a glass vial.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the pre-weighed this compound to the vehicle and stir until it is completely dissolved.
-
The resulting formulation should be a clear, isotropic liquid.
-
To test its self-emulsifying properties, add a small amount of the formulation to water and gently agitate. A stable, milky emulsion should form.
-
This formulation can be filled into gelatin capsules for oral dosing in larger animals or administered via oral gavage.
Visualizations
Signaling Pathway of this compound
This compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.[3][4][6] This inhibition prevents the phosphorylation and activation of Akt, a key protein kinase that promotes cell survival. Downstream, this leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Bak.[4][6]
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Experimental Workflow for Formulation Development
The process of developing a suitable formulation involves a logical sequence of experiments, starting from solubility screening to the selection of a lead formulation for in-depth studies.
Caption: Workflow for selecting a preclinical formulation.
References
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the chemistry and pharmacology of 7-Methyljugulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. 1,2-Naphthoquinone | C10H6O2 | CID 10667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 139-07-1 | CAS DataBase [m.chemicalbook.com]
- 7. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-METHYL-JUGLONE | 14787-38-3 [chemicalbook.com]
Troubleshooting & Optimization
Improving low yield of Ramentaceone in chemical synthesis
Welcome to the technical support center for the chemical synthesis of Ramentaceone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process, with a focus on improving low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the naphthoquinone core of this compound?
A1: The synthesis of the 5-hydroxy-7-methyl-1,4-naphthoquinone core of this compound typically relies on two main strategies:
-
Diels-Alder Reaction: A [4+2] cycloaddition between a suitably substituted 1,4-benzoquinone and a diene, followed by an oxidation step. This is a powerful method for forming the bicyclic ring system.[1][2]
-
Oxidation of a Substituted Naphthalene: Starting with a pre-formed naphthalene ring system, a regioselective oxidation can furnish the desired 1,4-naphthoquinone.[3][4][5]
Q2: My overall yield for the this compound synthesis is very low. What are the most likely steps to be causing this?
A2: Low overall yields in a multi-step synthesis can be attributed to several factors. For a typical this compound synthesis, the most critical steps impacting yield are often the initial ring-forming reaction (e.g., Diels-Alder) and the final oxidation to the quinone. Sub-optimal conditions in either of these can lead to significant material loss. Purification of intermediates can also be a source of yield loss, especially if the products are unstable or difficult to separate from side-products.[6][7]
Q3: I am observing a mixture of regioisomers from my Diels-Alder reaction. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the Diels-Alder reaction is a common challenge when both the diene and dienophile are unsymmetrical.[8][9] To improve selectivity, consider the following:
-
Electronic Effects: Ensure the electronic characters of the diene and dienophile are well-matched. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile can enhance reactivity and selectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can alter the energy of the frontier molecular orbitals, often leading to a significant improvement in regioselectivity and reaction rate.
-
Steric Hindrance: Introducing bulky substituents can direct the cycloaddition to occur in a more controlled manner, favoring one regioisomer over another.
Q4: The oxidation of my naphthalene precursor to the naphthoquinone is resulting in over-oxidation and ring-opening byproducts. What can I do to minimize this?
A4: The oxidation of naphthalenes to naphthoquinones requires carefully controlled conditions to prevent degradation of the aromatic system.[10][11] To avoid over-oxidation:
-
Choice of Oxidant: Use milder, more selective oxidizing agents. While strong oxidants like KMnO4 can be used, they often lead to side-chain oxidation or ring cleavage.[12] Reagents like ceric ammonium nitrate (CAN) or manganese(IV) complexes can provide better selectivity for naphthoquinone formation.[3][13]
-
Reaction Temperature: Maintain a low reaction temperature to reduce the rate of competing side reactions.
-
Catalysis: Employing a catalyst, such as certain metal salts, can promote the desired oxidation pathway at lower temperatures and with higher selectivity.[14]
Troubleshooting Guide
Problem 1: Low Yield in Diels-Alder Cycloaddition Step
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | 1. Diene is not in the required s-cis conformation. 2. Reaction temperature is too low. 3. Deactivated dienophile. | 1. For acyclic dienes, higher temperatures may be needed to overcome the rotational energy barrier to the s-cis conformer. 2. Increase the reaction temperature incrementally. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary.[8] 3. Ensure the dienophile has sufficient electron-withdrawing character. |
| Formation of multiple products, difficult purification. | 1. Lack of regioselectivity. 2. Polymerization of the diene or dienophile. 3. Endo/exo isomerization. | 1. Introduce a Lewis acid catalyst (e.g., BF3·OEt2, AlCl3) to enhance regioselectivity.[6] 2. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. Lower the reaction temperature if possible. 3. The endo product is kinetically favored. If the exo product is desired, prolonged heating may facilitate isomerization to the thermodynamically more stable product. |
| Product decomposes upon workup or purification. | The Diels-Alder adduct is unstable. | Proceed to the next step (e.g., oxidation) with the crude product after a simple filtration or extraction, avoiding chromatography if possible. Some adducts are sensitive to air or silica gel. |
Problem 2: Low Yield in Naphthalene Oxidation Step
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted. | 1. Insufficiently powerful oxidant. 2. Low reaction temperature. 3. Insoluble starting material. | 1. Switch to a stronger oxidizing agent or increase the equivalents of the current one. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use a co-solvent system to improve the solubility of the naphthalene derivative.[15] |
| Formation of a complex mixture of byproducts (e.g., phthalic anhydrides). | Over-oxidation or non-selective oxidation. | 1. Use a more selective oxidant (e.g., Fremy's salt, ceric ammonium nitrate). 2. Lower the reaction temperature and prolong the reaction time. 3. Reduce the equivalents of the oxidizing agent and monitor the reaction progress carefully by TLC or LC-MS. |
| Product is difficult to purify from the oxidant byproducts. | The chosen oxidant or its reduced form is difficult to remove. | 1. Choose an oxidant that results in easily removable byproducts (e.g., a solid that can be filtered off, or a water-soluble species). 2. Employ specific workup procedures, such as washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess oxidant. |
Data Presentation: Comparison of Naphthoquinone Synthesis Methods
The following table summarizes yields reported for different synthetic strategies towards naphthoquinones, which can serve as a benchmark for optimizing the synthesis of this compound.
| Synthetic Method | Reactants | Conditions | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Menadiol + Geraniol | BF3·OEt2 | 20.1% | [6] |
| Enolate Alkylation | Menadiol + Geranyl Bromide | Borate Buffer (pH 9) with β-cyclodextrin | 40% | [6] |
| Grignard Reaction & Oxidation | 1,4-dimethoxy-2-methylnaphthalene + Geranyl Bromide | Mg, THF; then AgO, acidic conditions | 80% | [6] |
| Diels-Alder Reaction | Menadione + Cyclopentadiene | Room Temperature | 93% (adduct) | [6] |
| Diels-Alder Reaction | 1,4-Naphthoquinone + 2,3-dimethyl-1,3-butadiene | Ethanol, 80°C | 99% (adduct) | [8] |
| Oxidation of Naphthalene | Naphthalene | Mn(IV) bis(hydroxo) complex, acid | 90% | [5] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of the this compound Core via Diels-Alder Reaction
This protocol describes a representative two-step procedure for synthesizing the core structure of this compound, based on common methods for naphthoquinone synthesis.
Step 1: Diels-Alder Cycloaddition
-
To a solution of 2-methyl-1,4-benzoquinone (1.0 eq) in ethanol (0.4 M), add 1,3-butadiene (1.1 eq, condensed and added as a liquid at low temperature or bubbled through the solution).
-
Transfer the mixture to a sealed pressure vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzoquinone starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude adduct can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Oxidation to the Naphthoquinone
-
Dissolve the crude Diels-Alder adduct from Step 1 in a mixture of acetic acid and water (3:1).
-
Add ceric ammonium nitrate (CAN) (2.5 eq) to the solution in portions over 15 minutes while stirring vigorously at room temperature.
-
An exothermic reaction may be observed, and the color of the solution will change.
-
Stir the reaction for 1-2 hours at room temperature, monitoring by TLC for the formation of the naphthoquinone product.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 7-methyl-1,4-naphthoquinone core.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low yield issues.
This compound's Role in the PI3K/Akt Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its upregulation is associated with cancer progression and resistance to therapy.[16][17][18][19]
Caption: this compound inhibits PI3K and Akt, leading to apoptosis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Naphthalene with a Manganese(IV) Bis(hydroxo) Complex in the Presence of Acid [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4257851A - Purification of naphthoquinone - Google Patents [patents.google.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Chemoselective methylene oxidation in aromatic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 12. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. books.rsc.org [books.rsc.org]
- 14. US3897464A - Oxidation of naphthalene to 1,4-naphthoquinone and phthalic anhydride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
Enhancing Ramentaceone stability in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Ramentaceone in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound DMSO stock solution has turned a darker color. What does this indicate?
A change in color, typically a darkening or shift towards brown, can indicate degradation of this compound. Naphthoquinones are susceptible to oxidation and other degradation pathways, which can result in colored byproducts. It is recommended to verify the integrity of your stock solution using an analytical method like HPLC if you observe a color change.
Q2: I'm observing precipitation in my frozen this compound DMSO stock solution upon thawing. How can I resolve this?
Precipitation upon thawing is a common issue and can be caused by a few factors:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds, including this compound, leading to precipitation upon freeze-thaw cycles.[1]
-
Concentration: Highly concentrated stock solutions are more prone to precipitation.
-
Incomplete Dissolution: The compound may not have been fully dissolved initially.
To resolve this, gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. To prevent this, it is crucial to use anhydrous DMSO and minimize the exposure of the stock solution to air.[2]
Q3: How should I properly store my this compound DMSO stock solution to ensure maximum stability?
For optimal stability, this compound DMSO stock solutions should be:
-
Stored at -20°C or -80°C: Low temperatures slow down the rate of chemical degradation.
-
Protected from light: Naphthoquinones can be light-sensitive. Store vials in the dark or use amber-colored vials.
-
Kept under an inert atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Aliquoted: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Can I store my this compound stock solution at room temperature?
It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. Studies on other compounds have shown that storage at ambient temperature can lead to significant degradation over time.[3] For short-term use during an experiment, keeping the solution on ice and protected from light is advisable.
Q5: What is the impact of water in DMSO on this compound stability?
Water in DMSO can have several detrimental effects on the stability of compounds like this compound:
-
Hydrolysis: The presence of water can facilitate the hydrolysis of susceptible functional groups.
-
Decreased Solubility: As mentioned, water reduces the solubility of many organic compounds in DMSO, leading to precipitation.[1]
-
Altered Reactivity: The presence of water can alter the chemical environment and potentially promote different degradation pathways. Studies have shown that water is a more significant factor in compound loss than oxygen.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological activity in assays | This compound degradation in the stock solution. | 1. Prepare a fresh stock solution using anhydrous DMSO. 2. Verify the concentration and purity of the new stock solution via HPLC-UV. 3. Aliquot the new stock and store it properly at -80°C under an inert atmosphere. |
| Precipitate observed in the stock solution vial | 1. Water absorption by DMSO. 2. Solution concentration is too high. 3. Incomplete initial dissolution. | 1. Gently warm the vial and vortex/sonicate to redissolve. 2. If precipitation persists, consider preparing a new, less concentrated stock solution. 3. Always use anhydrous DMSO and minimize air exposure. |
| Color change of the stock solution (e.g., darkening) | Oxidation or chemical degradation of the naphthoquinone structure. | 1. Discard the old stock solution. 2. Prepare a fresh stock solution, ensuring it is protected from light and oxygen. 3. Consider storing aliquots under an inert gas like argon or nitrogen. |
| Difficulty dissolving this compound in DMSO | 1. The compound is not sufficiently pure. 2. The DMSO has absorbed water. | 1. Use a fresh bottle of anhydrous DMSO. 2. Gentle heating and sonication can aid dissolution.[2] 3. If solubility issues persist, verify the purity of your this compound solid. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound DMSO Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Allow the this compound solid and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes in amber-colored vials.
-
(Optional but recommended) Gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before tightly sealing the cap.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC-UV
-
Objective: To determine the purity and concentration of this compound in a DMSO stock solution over time.
-
Materials:
-
This compound DMSO stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Reference standard of this compound
-
-
Procedure:
-
Time Point Zero (T=0):
-
Immediately after preparing the this compound stock solution, dilute a small sample to a suitable concentration for HPLC analysis (e.g., 10-100 µM) with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5-95% Acetonitrile over 15 minutes).
-
Monitor the elution at a wavelength where this compound has maximum absorbance.
-
Record the peak area of the this compound peak. This will serve as the baseline (100% purity).
-
-
Stability Time Points:
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution.
-
Prepare and analyze a sample by HPLC as described for T=0.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 peak area.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
-
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Optimization of 1,4-Naphthoquinone Hit Compound: A Computational, Phenotypic, and In Vivo Screening against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Ramentaceone solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with ramentaceone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (7-Methyljuglone) is a naphthoquinone compound that has demonstrated various biological activities, including antibacterial, antifungal, and cytotoxic effects.[1] In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in breast cancer cells by inhibiting the PI3K/Akt signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to the death of cancer cells.[2][3]
Q2: Why is this compound difficult to dissolve in cell culture media?
Like many naphthoquinones, this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to precipitation of the compound, making it difficult to achieve the desired concentration for experiments and potentially affecting the validity of the results.
Q3: What is the recommended solvent for dissolving this compound for cell culture experiments?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic compounds for cell culture applications.[4][5] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely recommended safe level.[4][6] However, the sensitivity to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cells.[6][7]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Encountering a precipitate after adding your this compound stock solution to the cell culture medium is a common issue. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Problem: A precipitate forms in the cell culture medium after adding the this compound-DMSO stock solution.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of this compound | The concentration of this compound in the final culture medium may exceed its solubility limit in the aqueous environment. | - Review the literature for effective concentration ranges of this compound for your specific cell line. For example, studies on breast cancer cell lines have used concentrations in the range of 0-15 µM.[2] - Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your experiments. |
| High Final Concentration of DMSO | While DMSO aids in initial dissolution, a high final concentration in the aqueous medium can sometimes cause the compound to precipitate out. | - Ensure the final DMSO concentration in your culture medium does not exceed 0.5%.[6][8] A concentration of 0.1% is often recommended to minimize solvent effects.[6] |
| Rapid Dilution of the Stock Solution | Adding a concentrated DMSO stock directly and quickly to the aqueous medium can cause a rapid change in solvent polarity, leading to precipitation of the hydrophobic compound. | - Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently swirling the medium. This allows for a more gradual dispersion of the compound. |
| Low Temperature of Culture Medium | The solubility of many compounds decreases at lower temperatures. Adding a stock solution to cold medium can promote precipitation. | - Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.[3] | - Prepare the final dilution of this compound in complete medium (containing serum and other supplements) just before adding it to the cells to minimize the time for potential interactions. - Consider reducing the serum concentration if experimentally feasible, as high protein content can sometimes contribute to precipitation. |
| pH of the Medium | The pH of the cell culture medium can influence the solubility of a compound. | - Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4). Improperly buffered medium could contribute to solubility issues. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound (7-Methyljuglone) is 188.18 g/mol .
-
Calculation: 0.01 mol/L * 188.18 g/mol = 1.8818 g/L = 1.8818 mg/mL
-
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare a final working concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of medium.
-
Calculation Example (for a 10 µM final concentration in 10 mL of medium):
-
(C1)(V1) = (C2)(V2)
-
(10 mM)(V1) = (0.01 mM)(10 mL)
-
V1 = (0.01 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL
-
-
-
In a sterile conical tube, add the desired total volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the calculated volume of the 10 mM this compound stock solution drop-wise.
-
Ensure the final concentration of DMSO in the medium is below 0.5%.
-
Calculation Example (from above): 10 µL of DMSO stock in 10 mL of medium results in a final DMSO concentration of 0.1%.
-
-
Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
Immediately add the this compound-containing medium to your cell cultures.
Data Presentation
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Molecular Weight | 188.18 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile. |
| Recommended Stock Concentration | 10 mM | Can be adjusted based on experimental needs. |
| Final DMSO Concentration in Media | ≤ 0.5% | 0.1% is recommended to minimize cytotoxicity.[6][7] |
| Storage of Stock Solution | -20°C | Aliquot to avoid freeze-thaw cycles. |
Table 2: Recommended this compound Working Concentrations for Cancer Cell Lines
| Cell Line Type | Reported Effective Concentration Range | Reference |
| Breast Cancer (HER2-positive) | 0 - 15 µM | [2] |
| Breast Cancer (HER2-negative) | 0 - 15 µM | [2] |
| Leukemia (HL-60) | Not specified in provided abstracts | |
| Prostate Cancer (LNCaP) | Not specified in provided abstracts |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
Troubleshooting Ramentaceone peak tailing in HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Ramentaceone peak tailing during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian. Tailing is problematic because it leads to reduced resolution between adjacent peaks, decreased sensitivity (lower peak height), and can negatively impact the accuracy and precision of quantification, as data systems struggle to determine the exact start and end of the peak.[3] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[4]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: this compound (7-Methyljuglone) is a hydroxy-1,4-naphthoquinone.[5] While peak tailing is very common for basic compounds interacting with acidic silanol groups on silica-based columns, acidic compounds like this compound can also exhibit tailing.[3][6][7] The primary causes include:
-
Secondary Interactions: The hydroxyl group of this compound can interact with active sites on the stationary phase. This can involve interactions with residual silanol groups or trace metal contaminants within the silica packing, which can chelate with quinone-type compounds.[6][8]
-
Column Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or contamination of the packing bed can disrupt the sample path and cause tailing.[2][9]
-
Methodological Problems: An inappropriate mobile phase pH, a sample solvent stronger than the mobile phase, or column overload (injecting too much sample) are common method-related causes.[4][8]
-
Instrumental Effects: Issues outside the column, such as excessive tubing length between the injector, column, and detector (extra-column volume), can lead to band broadening and peak tailing.[4][8]
Q3: How can I adjust my mobile phase to reduce this compound peak tailing?
A3: Mobile phase optimization is a critical step. Since this compound is a weakly acidic compound, adding a small amount of acid to the mobile phase can improve peak shape.
-
Add an Acidic Modifier: Adding an acid like formic acid or acetic acid (typically 0.1-1% v/v) to the mobile phase can suppress the ionization of residual silanol groups on the column, minimizing unwanted secondary interactions.[10] For acidic analytes, this can also ensure the compound remains in a single, un-ionized form.[3][4]
-
Adjust pH: Maintaining a low mobile phase pH (e.g., pH 2.5-3.0) helps keep silanol groups fully protonated and non-ionized, reducing their ability to interact with analytes.[6][9][11]
-
Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (e.g., 10-50 mM) to control the pH effectively across the column.[4]
Q4: Which HPLC column is best for analyzing this compound?
A4: The choice of column is crucial for preventing peak tailing.
-
High-Purity, End-Capped Columns: Modern columns are often designated as "Type B" silica, which is higher in purity with fewer trace metal contaminants.[6] "End-capping" is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[2][9] Using a fully end-capped, high-purity C18 column is an excellent starting point.
-
Alternative Stationary Phases: If tailing persists on a standard C18 column, consider phases with alternative chemistry, such as polar-embedded or charged surface hybrid (CSH) columns, which are designed to minimize silanol interactions.[4][6]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow. Start by assessing the nature of the problem and systematically investigate potential instrumental, chemical, and column-related causes.
Caption: A troubleshooting workflow for diagnosing and resolving this compound peak tailing.
Data Summary Tables
Table 1: Troubleshooting Quick Reference
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| All peaks in the chromatogram are tailing | Extra-column band broadening; Improper connections.[7] | Check all fittings for leaks. Use shorter, narrower internal diameter tubing (0.12-0.17 mm ID).[4] |
| Only the this compound peak is tailing | Secondary chemical interactions with the stationary phase.[9] | Optimize mobile phase (lower pH, add acid modifier).[4][6] Use a high-purity, end-capped column.[2] |
| Peak shape resembles a right triangle | Column (mass) overload.[2][3] | Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[3] |
| Tailing appears suddenly in a previously good method | Column contamination or damage (void formation).[2][4] | Flush the column with a strong solvent. If unsuccessful, replace the column. Use a guard column for protection.[4][12] |
| Tailing with a new method/column | Mismatch between analyte and column chemistry.[4] | Switch to a more inert column (e.g., one with better end-capping or a different stationary phase).[4][6] |
Table 2: Common Mobile Phase Modifiers to Reduce Tailing for Acidic Analytes
| Modifier | Typical Concentration | Mechanism of Action | Expected Outcome |
| Formic Acid | 0.1 - 1.0% (v/v) | Suppresses ionization of residual silanol groups, ensuring the analyte is in a single protonation state.[4][10] | Improved peak symmetry, reduced tailing. |
| Acetic Acid | 0.1 - 1.0% (v/v) | Similar to formic acid, acts as a competing acid to minimize analyte interactions with active sites.[3][13] | Improved peak symmetry, may alter selectivity slightly compared to formic acid. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Strong ion-pairing agent and acid. Very effective at masking silanol activity. | Excellent peak shape, but can be difficult to flush from the column and may suppress MS signal. |
| Ammonium Formate / Acetate Buffer | 10 - 25 mM | Controls and maintains a stable low pH across the column.[4] | Robust method with reproducible peak shapes, especially if the mobile phase contains water. |
Experimental Protocol
Model Protocol: HPLC Analysis of this compound
This protocol provides a starting point for developing a robust HPLC method for this compound, designed to minimize peak tailing.
-
Instrumentation
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
Photodiode Array (PDA) or UV-Vis detector.
-
-
Chemicals and Reagents
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (≥98% purity)
-
This compound reference standard
-
-
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 30% B to 95% B over 20 minutes (adjust as needed for resolution) |
| Flow Rate | 1.0 mL/min[13][14] |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 254 nm or scan for λmax[13] |
| Injection Volume | 5 - 20 µL[13] |
-
Sample Preparation
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Crucially, dilute the final sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions (e.g., 30% Acetonitrile / 70% Water). Injecting in a strong solvent like 100% Methanol can cause severe peak distortion.[3][4]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column.[4]
-
-
System Suitability Test (SST)
-
Before running samples, perform at least five replicate injections of a standard solution.
-
Calculate the Tailing Factor (Tf) using the formula: Tf = W₀.₀₅ / 2A , where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the peak front to the apex at 5% height.[4]
-
The acceptance criteria should be Tf ≤ 1.5 for reliable quantification.
-
Caption: A standard experimental workflow for the HPLC analysis of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. uhplcs.com [uhplcs.com]
- 5. This compound | C11H8O3 | CID 26905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Identifying and characterizing Ramentaceone degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of Ramentaceone.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of this compound (a 1,4-naphthoquinone), several degradation pathways can be anticipated under forced degradation conditions. Under oxidative stress, hydroxylation of the aromatic ring or oxidation of the methyl group are likely. Acidic and basic hydrolysis may lead to the opening of the quinone ring, though naphthoquinones are generally resistant to hydrolysis. Photodegradation could involve the formation of reactive oxygen species, leading to a variety of degradation products.
Q2: How much degradation should I aim for in my forced degradation studies?
A2: According to ICH guidelines, a target degradation of 5-20% is generally considered optimal.[1][2] This extent of degradation is sufficient to demonstrate the stability-indicating nature of your analytical method without generating an overly complex mixture of secondary degradation products that may not be relevant to the actual stability of the drug substance.[3]
Q3: My this compound sample shows no degradation under the initial stress conditions. What should I do?
A3: If you observe no degradation, the stress conditions may not be harsh enough. You can incrementally increase the severity of the conditions. For example, you can increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or prolong the exposure time. It is important to do this systematically to avoid excessive degradation.
Q4: I am observing many small, poorly resolved peaks in my chromatogram after forced degradation. How can I improve the separation?
A4: Poor resolution of multiple degradation products is a common challenge. To improve your chromatographic separation, consider the following:
-
Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the mobile phase composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or adjust the pH of the aqueous phase.
-
Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size (for UHPLC) can provide different selectivity and higher efficiency.
-
Adjust the column temperature: Temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, thereby influencing resolution.
Q5: How can I identify the chemical structures of the unknown degradation products?
A5: The identification of unknown degradation products typically requires mass spectrometry (MS) data. High-resolution mass spectrometry (HRMS), often in combination with tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. By obtaining the accurate mass of the degradation product, you can determine its elemental composition. The fragmentation pattern from MS/MS experiments provides valuable information about the molecule's structure, which can be used to elucidate the structure of the degradant.
Troubleshooting Guides
Issue 1: Inconsistent Retention Times in HPLC Analysis
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Possible Cause: Inconsistently prepared mobile phase.
-
Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed before use. For gradient elution, ensure the mixer is functioning correctly.[4]
-
-
Possible Cause: Column not properly equilibrated.
-
Solution: Increase the column equilibration time with the initial mobile phase conditions before each injection.[4]
-
-
Possible Cause: Air bubbles in the pump or detector.
-
Solution: Purge the HPLC system to remove any trapped air bubbles. Ensure the solvent lines are properly submerged in the mobile phase reservoirs.[4]
-
Issue 2: Peak Tailing for this compound or its Degradation Products
-
Possible Cause: Secondary interactions with the silica support of the stationary phase.
-
Solution: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a buffer to maintain a consistent pH.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
-
Possible Cause: Presence of active sites on the column.
-
Solution: Use a different, well-end-capped column or a column with a different stationary phase chemistry.
-
Issue 3: No Peaks Detected by LC-MS for Suspected Degradation Products
-
Possible Cause: The degradation products do not ionize well under the chosen MS conditions.
-
Solution: Experiment with different ionization sources (e.g., APCI instead of ESI) and polarities (positive vs. negative ion mode). Adjusting the mobile phase pH can also significantly impact ionization efficiency.
-
-
Possible Cause: The degradation products are volatile.
-
Solution: If volatile degradants are suspected, consider using gas chromatography-mass spectrometry (GC-MS) for analysis.
-
-
Possible Cause: The degradation products are not UV-active at the selected wavelength.
-
Solution: Use a photodiode array (PDA) detector to screen a wide range of wavelengths. Mass spectrometry is not dependent on a chromophore and can detect non-UV-active compounds.
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, and photolytic stress.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) in a quartz cuvette to a photostability chamber.
-
The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
-
Keep a control sample, protected from light, at the same temperature.
-
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound and its Degradation Products
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 100% B over 30 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Monitor at 254 nm and 280 nm, and collect spectra from 200-400 nm with the PDA detector.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan for initial analysis, followed by targeted MS/MS on the detected degradation product ions.
-
Data Presentation
Table 1: Summary of this compound Forced Degradation Results (Representative Data)
| Stress Condition | This compound Assay (%) | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| Control | 99.8 | 0.2 | 0 | - |
| 1 M HCl, 80°C, 2h | 85.2 | 14.8 | 2 | 205.049 |
| 1 M NaOH, RT, 2h | 90.5 | 9.5 | 1 | 206.055 |
| 30% H₂O₂, RT, 24h | 82.1 | 17.9 | 3 | 204.042 |
| Photolytic | 88.7 | 11.3 | 2 | 203.050 |
Visualizations
Caption: A typical experimental workflow for conducting forced degradation studies of this compound.
Caption: Postulated degradation pathways for this compound under different stress conditions.
Caption: The signaling pathway showing this compound's inhibition of PI3K, leading to apoptosis.
References
Technical Support Center: Optimizing Ramentaceone Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of ramentaceone from plant sources, particularly from species of the Drosera genus.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound extraction?
A1: Based on documented protocols, chloroform is a recommended starting solvent for the extraction of this compound from Drosera species.[1][2] Methanol has also been used and can be effective.[3] For naphthoquinones similar to this compound, such as juglone, solvents like ethanol, ethyl acetate, and hexane have also been employed.[4][5]
Q2: Are there more advanced extraction techniques that can improve yield and efficiency?
A2: Yes, techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[6][7][8] For instance, UAE has been optimized for other naphthoquinones using ethanol-water mixtures, with specific parameters for temperature and duration leading to higher yields.[9][10]
Q3: What factors are most critical for optimizing this compound extraction?
A3: The most critical factors include the choice of solvent, solvent-to-solid ratio, extraction temperature, and extraction time.[2][7] The polarity of the solvent is a key factor influencing the type and quantity of extracted molecules.[8] For related naphthoquinones, optimizing these parameters through a response surface methodology (RSM) has proven effective in maximizing yield.[7][9][10]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound and other naphthoquinones.[2][11] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of an acid like trifluoroacetic acid or acetic acid) is a common setup.[12][13] Detection is typically performed using a UV detector.
Q5: From which plant sources is this compound typically extracted?
A5: this compound is a characteristic naphthoquinone found in plants of the Droseraceae family, particularly in the genus Drosera (sundews).[1][14][15] Drosera aliciae has been specifically identified as a source for this compound extraction in scientific studies.[1][3] It has also been detected in some Australian sundew species.[15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize this compound effectively. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to draw out the compound from the plant matrix. 3. Poor Quality Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and storage. | 1. Solvent Screening: Test a range of solvents with varying polarities, such as chloroform, ethyl acetate, ethanol, methanol, and their aqueous mixtures.[4][5][17] Ethyl acetate has been shown to be effective for other naphthoquinones.[17] 2. Optimize Parameters: Systematically vary the extraction time and temperature. For ultrasound-assisted extraction of similar compounds, optimal times can be around 60-80 minutes and temperatures around 50-60°C.[9][10] 3. Quality Control: Use fresh or properly dried and stored plant material. Ensure correct species identification.[18] |
| Degradation of this compound | 1. High Temperatures: Naphthoquinones can be sensitive to heat, and prolonged exposure to high temperatures during extraction can lead to degradation.[6] 2. Light Exposure: Some phytochemicals are light-sensitive. | 1. Use Non-Thermal Methods: Employ extraction techniques like ultrasound-assisted extraction (UAE) at controlled, moderate temperatures.[7] If using heating methods like Soxhlet, minimize the duration. 2. Protect from Light: Conduct extraction in amber glassware or protect the extraction vessel from direct light. |
| Co-extraction of Impurities | 1. Solvent Non-Selectivity: The chosen solvent may be extracting a wide range of other compounds along with this compound, complicating purification. | 1. Solvent Polarity Adjustment: Use a solvent system with a polarity that is more selective for this compound. Stepwise extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can help fractionate the extract. 2. Post-Extraction Cleanup: Utilize techniques like solid-phase extraction (SPE) or column chromatography to purify the crude extract.[12] |
| Formation of Emulsions (in liquid-liquid partitioning) | 1. Presence of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions between aqueous and organic phases. | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation. |
Data on Naphthoquinone Extraction Optimization
The following tables summarize quantitative data from studies on naphthoquinones, which can serve as a reference for optimizing this compound extraction.
Table 1: Effect of Solvent on Naphthoquinone Extraction Yield
| Plant Source | Target Compound(s) | Solvent | Extraction Method | Yield | Reference |
| Juglans regia | Juglone | Ethyl Acetate | Microwave-Assisted | Higher yield and stability compared to other solvents | [5] |
| Juglans regia | Juglone & Phenolics | Ethanol | Maceration | Highest TPC & Juglone Content | [19] |
| Lawsonia inermis | Naphthoquinones | Ethyl Acetate | Maceration | 8.51% (with highest antifungal activity) | [17] |
| Lawsonia inermis | Naphthoquinones | Methanol | Maceration | 20% (with lower antifungal activity) | [17] |
| Onosma hookeri | Naphthoquinones | 69% Ethanol | Ultrasound-Assisted | 42.08% (extract), 1.07% (naphthoquinones) | [10] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Naphthoquinones
| Plant Source | Parameter | Optimal Value | Reference |
| Onosma hookeri | Ethanol Concentration | 72% (v/v) | [9] |
| Temperature | 52°C | [9] | |
| Time | 77 min | [9] | |
| Solid-to-Liquid Ratio | 1:37 (g/mL) | [9] | |
| Onosma hookeri | Ethanol Concentration | 69% | [10] |
| Temperature | 60°C | [10] | |
| Time | 59 min | [10] | |
| Solid-to-Liquid Ratio | 1:27 (g/mL) | [10] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Drosera sp.
This protocol is based on the methods described for this compound and other similar naphthoquinones.
-
Preparation of Plant Material:
-
Harvest fresh plant material (Drosera aliciae) or use dried material.
-
If using fresh material, lyophilize (freeze-dry) to remove water.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add the chosen solvent (e.g., chloroform, ethyl acetate, or ethanol) at a specific solvent-to-solid ratio (e.g., 10:1 to 40:1 mL/g).[7][9]
-
For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.
-
For sonication, place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 1-2 hours.[1]
-
-
Filtration and Concentration:
-
Separate the extract from the solid plant residue by filtration through Whatman No. 1 filter paper or by centrifugation.
-
Repeat the extraction process on the plant residue 2-3 times to ensure maximum recovery.
-
Combine the filtrates.
-
Evaporate the solvent from the combined extract using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude this compound extract.
-
-
Quantification (via HPLC):
-
Prepare a standard stock solution of pure this compound of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Dissolve a known weight of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the standards and the sample solution into an HPLC system.
-
HPLC Conditions (suggested):
-
Calculate the concentration of this compound in the extract by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and analysis.
This compound-Induced PI3K/Akt Signaling Pathway Inhibition
This compound has been shown to induce apoptosis in breast cancer cells by suppressing the PI3K/Akt signaling pathway. It inhibits PI3-kinase activity and reduces the phosphorylation of Akt. This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Bak, ultimately triggering programmed cell death.[1][14][21][22]
Caption: this compound inhibits the PI3K/Akt survival pathway.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cultures of Drosera aliciae as a source of a cytotoxic naphthoquinone: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of antioxidant and anticancer activities of naphthoquinones‐enriched ethanol extracts from the roots of Onosma hookeri Clarke. var. longiforum Duthie - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienggj.org [scienggj.org]
- 13. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cris.vtt.fi [cris.vtt.fi]
- 17. mdpi.com [mdpi.com]
- 18. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 19. ejbiotechnology.info [ejbiotechnology.info]
- 20. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Reducing variability in Ramentaceone cytotoxicity assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Ramentaceone cytotoxicity assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity studied?
This compound is a naphthoquinone compound found in plants of the Droseraceae family.[1] It has demonstrated cytotoxic activity against various cancer cell lines, including breast cancer, murine lymphocytic leukemia, human prostate cancer, and human promyelocytic leukemia.[1][2][3] Its potential as an anti-cancer agent is the primary reason for studying its cytotoxicity.
Q2: Which cytotoxicity assays are commonly used for this compound?
The most commonly cited assay for determining this compound's cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7] Other viability assays like XTT, MTS, or ATP-based assays can also be used, and it's often recommended to use more than one assay to confirm results.[8][9]
Q3: What is the mechanism of this compound-induced cytotoxicity?
Some studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the PI3K/Akt signaling pathway.[1][2][4][10] This pathway is crucial for cell survival and proliferation in many cancers.[4] By inhibiting this pathway, this compound may lead to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins.[2][10]
Important Note: A key publication on the PI3K/Akt signaling inhibition by this compound has been retracted.[11] Therefore, while this pathway is a strong candidate, researchers should interpret the existing literature with caution and may need to perform further validation.
Q4: What are the common sources of variability in cytotoxicity assays?
Variability in cytotoxicity assays can arise from several factors, including:
-
Cell-related factors: Cell line type, passage number, cell seeding density, and cell health.[7][12]
-
Assay procedure: Inconsistent incubation times, improper reagent preparation, and incomplete formazan solubilization (in MTT assays).[13][14]
-
Compound-related factors: The compound's solubility, stability in culture medium, and potential for direct interference with the assay reagents.[15][16]
-
Environmental factors: Temperature and CO2 fluctuations in the incubator.[17]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.[18] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure the solvent (e.g., DMSO, isopropanol) completely covers the well bottom. Mix thoroughly by gentle shaking or repeated pipetting until no crystals are visible.[6] |
Issue 2: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Differences in Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Variations in Cell Confluency at Time of Treatment | Standardize the cell seeding density and the incubation time before adding this compound to ensure a consistent cell number at the start of the experiment.[13] |
| Reagent Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Protect the MTT reagent from light.[6] |
| Incubation Time with this compound | Use a consistent and clearly defined incubation time for all experiments. |
Issue 3: Unexpected or Non-Dose-Dependent Results
Sometimes, results may not follow the expected dose-dependent curve, or this compound may appear to increase cell viability at certain concentrations.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the highest concentration tested. |
| Interference with Assay Chemistry | This compound, as a colored compound (a naphthoquinone), may interfere with colorimetric assays. Run a "no-cell" control with this compound and the assay reagents to check for any direct chemical reaction that could alter the absorbance reading.[15][16] |
| Cellular Stress Response | At sub-lethal concentrations, some compounds can induce a stress response that increases metabolic activity, leading to a higher reading in MTT assays.[16] Consider using an alternative assay that measures cell number directly (e.g., crystal violet) or a marker of cell death (e.g., LDH release). |
Experimental Protocols & Methodologies
MTT Assay for this compound Cytotoxicity
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the cell culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the solvent but no this compound) and a "no-cell" control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis
The percentage of cell viability is calculated as:
(Absorbance of treated cells / Absorbance of vehicle control cells) x 100
The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can then be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for this compound Cytotoxicity MTT Assay.
Caption: Troubleshooting Logic for Inconsistent Assay Results.
Caption: Postulated this compound Action on PI3K/Akt Pathway.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. susupport.com [susupport.com]
- 18. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
Strategies to prevent Ramentaceone precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the precipitation of Ramentaceone in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous solutions?
This compound, also known as 7-Methyljuglone, is a naturally occurring naphthoquinone compound.[1][2] Like many other naphthoquinones, it is a hydrophobic molecule, meaning it has poor solubility in water.[3] This inherent hydrophobicity is the primary reason for its precipitation when introduced into aqueous solutions, such as cell culture media or buffers.
Q2: What are the general strategies to prevent the precipitation of this compound?
Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions. These generally involve the use of solubilizing agents or specific formulation techniques. The most common approaches for a research setting include:
-
Co-solvents: Using a water-miscible organic solvent to increase the solubility of the compound.
-
Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the hydrophobic drug molecule.
-
Surfactants: Utilizing detergents to form micelles that encapsulate the hydrophobic compound.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.
Q3: What should I consider before choosing a solubilization strategy?
The choice of strategy depends on several factors, primarily the experimental context. For in vitro cell-based assays, the biocompatibility and potential off-target effects of the solubilizing agent are critical. For other applications, the required concentration of this compound and the stability of the formulation will be key considerations.
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
Problem 1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous buffer/media.
-
Cause: The final concentration of DMSO is too low to maintain this compound in solution. When the DMSO stock is diluted into the aqueous phase, the local concentration of the co-solvent drops, leading to the precipitation of the hydrophobic compound.
-
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but remains non-toxic to your cells. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[4]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Increase Stock Concentration: If possible, prepare a more concentrated stock solution in DMSO. This allows for a smaller volume of the stock to be added to the aqueous phase, potentially reducing the immediate precipitation shock.
-
Problem 2: I'm observing a fine precipitate in my cell culture plates after incubating with this compound.
-
Cause: This could be due to several factors including delayed precipitation of the compound, interaction with media components, or temperature effects.[5][6]
-
Solutions:
-
Use of a Surfactant: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final formulation. Surfactants can help to stabilize the compound in solution by forming micelles.[7] Start with a very low concentration (e.g., 0.01%) and perform control experiments to ensure the surfactant itself does not affect your experimental results.
-
Complexation with Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate this compound, increasing its aqueous solubility and stability.[8][9] Prepare a stock solution of the this compound:cyclodextrin complex before adding it to your culture media.
-
Check for Media Interactions: Some components of cell culture media can interact with your compound, leading to precipitation. If you suspect this, you can try simplifying your buffer system for the duration of the treatment, if experimentally feasible.
-
Problem 3: I need to prepare a this compound solution without using organic solvents.
-
Cause: Organic solvents like DMSO may not be suitable for all experimental systems, particularly for in vivo studies or specific cell types.
-
Solutions:
-
Cyclodextrin Formulations: This is the most common and effective method for creating solvent-free aqueous solutions of hydrophobic compounds. The preparation of a cyclodextrin inclusion complex can significantly enhance the aqueous solubility of this compound.[10]
-
Quantitative Data
While specific solubility data for this compound is limited in the public domain, the following table provides solubility information for structurally related naphthoquinones to serve as a general guide. Researchers should determine the empirical solubility of this compound in their specific systems.
| Compound | Solvent | Solubility | Reference |
| 1,4-Naphthoquinone | Water (25 °C) | 0.35 g/100mL | [3] |
| Plumbagin (2-Methyljuglone) | DMSO | ≥ 150 mg/mL | [13] |
| 2-Methyl-1,4-naphthoquinone | Water + Methanol mixtures | Solubility increases with increasing methanol concentration | [14] |
| 2-Methyl-1,4-naphthoquinone | Water + Ethanol mixtures | Solubility increases with increasing ethanol concentration | [14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Mixing: Vortex the solution thoroughly until all the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[15]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is a general guideline and should be optimized for this compound. The kneading method is often effective for poorly water-soluble drugs.[16][17]
-
Molar Ratio: Determine the desired molar ratio of this compound to 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 molar ratio is a good starting point.
-
Mixing: Weigh the appropriate amounts of this compound and HP-β-CD.
-
Kneading: Place the powders in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in a vacuum oven or desiccator until a constant weight is achieved.
-
Reconstitution: The resulting powder is the this compound-HP-β-CD inclusion complex, which should have enhanced solubility in aqueous solutions. Dissolve the complex in your desired buffer or media.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the chemistry and pharmacology of 7-Methyljugulone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. jocpr.com [jocpr.com]
- 8. Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability of a naphthoquinone in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selleckchem.com [selleckchem.com]
- 16. oatext.com [oatext.com]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
Investigating Potential Off-Target Effects of Ramentaceone: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of ramentaceone. All experimental protocols are detailed, and quantitative data is summarized for clarity.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a naphthoquinone known to primarily inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4][5][6] This inhibition leads to the induction of apoptosis, particularly in cancer cells.[1][2][5][6] Key molecular events associated with this compound's on-target activity include the downregulation of PI3K expression, suppression of Akt phosphorylation, and subsequent modulation of downstream apoptosis-related proteins like Bcl-2 family members.[1][2][7]
Q2: Why should I be concerned about off-target effects of this compound?
While this compound shows promise as a PI3K inhibitor, it is crucial to investigate its potential off-target effects for several reasons:[8][9]
-
Unforeseen Toxicity: Interactions with unintended targets can lead to cellular toxicity or adverse effects in preclinical models.[10]
-
Misinterpretation of Results: Phenotypic effects observed in experiments might be erroneously attributed to the inhibition of the PI3K/Akt pathway when they are, in fact, due to off-target interactions.[11]
-
Polypharmacology: this compound might interact with multiple targets, which could be beneficial (e.g., synergistic anti-cancer effects) or detrimental. Understanding this polypharmacology is key to its therapeutic development.[8]
-
Resistance Mechanisms: Off-target effects can sometimes contribute to the development of drug resistance.[10]
Q3: What are the first steps to predict potential off-target effects of this compound in silico?
In silico methods are a cost-effective initial step to generate hypotheses about potential off-targets.[12][13] These computational approaches typically involve:[2][5]
-
Similarity-Based Methods: Comparing the chemical structure of this compound to libraries of compounds with known protein targets. This can be done using platforms that leverage machine learning models trained on large datasets of compound-target interactions.[5]
-
Docking Studies: Virtually screening this compound against a panel of protein structures to predict potential binding interactions. This is particularly useful for screening against families of proteins with similar binding pockets, such as kinases.
Q4: What experimental approaches can be used to identify off-target interactions of this compound?
Several experimental strategies can be employed to identify off-target proteins:
-
Broad-Panel Kinase Screening (Kinome Scanning): Since this compound is a kinase inhibitor, screening it against a large panel of kinases is a logical step. Companies like Eurofins Discovery (KINOMEscan®) offer services to test compounds against hundreds of kinases in a competition binding assay format.[14][15][16]
-
Proteomic Profiling:
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This involves immobilizing this compound on a solid support and using it to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[17][18][19][20]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement by this compound can stabilize a protein, leading to a shift in its melting temperature. This can be assessed on a proteome-wide scale using mass spectrometry.[1][3][4][21]
-
-
Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular phenotypes upon this compound treatment, which may hint at off-target effects.[7]
Troubleshooting Guides
Scenario 1: Unexpected Cell Death or Toxicity at Low Concentrations
-
Problem: You observe significant cytotoxicity in your cell line at concentrations of this compound well below the reported IC50 for PI3K inhibition.
-
Possible Cause: this compound may be potently inhibiting one or more off-target proteins that are critical for cell survival in your specific cell model.
-
Troubleshooting Steps:
-
Validate On-Target Inhibition: Confirm that at these low concentrations, you are indeed seeing inhibition of Akt phosphorylation via Western blot. If not, the toxicity is likely independent of PI3K.
-
Perform a Kinome Scan: A broad kinase screen at the cytotoxic concentration can identify potent off-target kinases that might be responsible for the observed phenotype.
-
Use Orthogonal Approaches: Test other structurally distinct PI3K inhibitors. If they do not replicate the potent cytotoxicity, it further suggests an off-target effect of this compound.
-
Consider Non-Kinase Targets: Employ unbiased proteomic approaches like CETSA-MS or affinity chromatography-MS to identify potential non-kinase off-targets.
-
Scenario 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Problem: this compound shows potent inhibition of purified PI3K in a biochemical assay, but much higher concentrations are required to see an effect on Akt phosphorylation in cells.
-
Possible Cause:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane.
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Intracellular Metabolism: this compound could be rapidly metabolized into an inactive form within the cell.
-
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical techniques like LC-MS/MS to quantify the intracellular concentration of this compound.
-
Inhibit Efflux Pumps: Co-treat cells with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound.
-
Metabolic Stability Assay: Incubate this compound with liver microsomes or cell lysates to assess its metabolic stability.
-
Scenario 3: A Phenotypic Effect is Not Rescued by Activating the PI3K/Akt Pathway
-
Problem: You observe a specific cellular phenotype (e.g., changes in cell morphology, induction of a specific gene) upon this compound treatment. However, constitutively activating a downstream component of the PI3K/Akt pathway (e.g., overexpressing a constitutively active form of Akt) does not rescue this phenotype.
-
Possible Cause: The observed phenotype is likely mediated by an off-target of this compound and is independent of the PI3K/Akt signaling cascade.
-
Troubleshooting Steps:
-
Hypothesis Generation using In Silico Tools: Use computational tools to predict potential off-targets of this compound that might be involved in the observed phenotype.
-
Targeted Validation: If in silico predictions suggest a plausible off-target, use techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the putative off-target to see if it phenocopies the effect of this compound.
-
Unbiased Discovery: If no obvious candidates emerge from in silico analysis, employ proteomic methods like CETSA-MS to identify the proteins that this compound engages with in an unbiased manner.
-
Quantitative Data Summary
While specific quantitative data for a broad range of this compound's off-targets are not yet publicly available, the following tables illustrate how such data would be presented for clear comparison.
Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 (µM) |
| BT474 | Positive | 4.5 ± 0.2 |
| SKBR3 | Positive | 5.5 ± 0.2 |
| MDA-MB-231 | Negative | 7.0 ± 0.3 |
| MCF-7 | Negative | 9.0 ± 0.4 |
Data from Kawiak & Lojkowska, 2016.[1]
Table 2: PI3K Inhibitory Activity of this compound
| Compound | IC50 (µM) |
| This compound | 2.0 ± 0.3 |
| LY294002 (Control) | 4.0 ± 0.3 |
Data from Kawiak & Lojkowska, 2016.[1][6][7]
Table 3: Example Data from a Hypothetical Kinome Scan
This table illustrates how data from a kinome scan would be presented, highlighting potential off-target kinases.
| Kinase Target | % Inhibition @ 1 µM |
| PIK3CA (On-target) | 85% |
| Off-target Kinase A | 72% |
| Off-target Kinase B | 65% |
| Off-target Kinase C | 15% |
| Off-target Kinase D | 8% |
Detailed Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published methods and is designed to verify the interaction of this compound with a specific protein target in intact cells.[1][3][4][21]
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw)
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO vehicle for 1-3 hours.
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both this compound- and DMSO-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
2. Affinity Chromatography-Mass Spectrometry (AC-MS) for Unbiased Target Identification
This protocol provides a general workflow for identifying this compound-binding proteins from a complex mixture.
-
Materials:
-
This compound or a derivatized analog with a linker for immobilization
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
Cell lysate from the cell line or tissue of interest
-
Lysis buffer (non-denaturing, e.g., containing Tris-HCl, NaCl, and mild detergent)
-
Wash buffer (lysis buffer with potentially higher salt or mild detergent concentration)
-
Elution buffer (e.g., high salt, low pH, or a solution of free this compound)
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer (e.g., LC-MS/MS)
-
-
Procedure:
-
Immobilization of this compound: Covalently couple this compound (or its analog) to the affinity resin according to the manufacturer's instructions. Prepare a control resin with no coupled ligand.
-
Lysate Preparation: Prepare a native cell lysate using a non-denaturing lysis buffer. Clarify the lysate by centrifugation.
-
Binding: Incubate the clarified lysate with the this compound-coupled resin and the control resin for several hours at 4°C with gentle rotation.
-
Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the this compound resin using the elution buffer.
-
Sample Preparation for MS: Concentrate the eluted proteins and separate them by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the proteins identified from the this compound resin to those from the control resin. Proteins that are significantly enriched in the this compound eluate are considered potential binding partners.
-
Visualizations
Caption: this compound's on-target effect on the PI3K/Akt signaling pathway.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chayon.co.kr [chayon.co.kr]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. researchgate.net [researchgate.net]
- 18. brjac.com.br [brjac.com.br]
- 19. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry [frontiersin.org]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ramentaceone's Action in Cancer Cells: A Critical Review of Target Validation
For Immediate Release
[City, State] – [Date] – A comprehensive review of the available literature on the anti-cancer compound ramentaceone reveals a focused line of inquiry into its mechanism of action, primarily targeting the PI3K/Akt signaling pathway in breast cancer cell lines. However, the scientific community is urged to interpret the existing data with caution, as key publications have been retracted due to concerns about data integrity. This guide provides an objective overview of the proposed targets of this compound, the experimental data as it was published, and the current standing of this research.
Introduction to this compound
This compound is a naphthoquinone that has been investigated for its potential as an anti-cancer agent. Research has suggested that it exhibits cytotoxic activity against various cancer cell lines, with a particular emphasis on breast cancer. The primary mechanism of action attributed to this compound is the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.
Proposed Target Pathway: PI3K/Akt Signaling
The PI3K/Akt pathway is a frequently dysregulated signaling cascade in many types of cancer, making it a prime target for therapeutic intervention. The proposed mechanism of this compound's anti-cancer effects centers on its ability to suppress this pathway at multiple levels.[1][2][3][4]
Key Molecular Interactions as Described in the Literature:
-
PI3K Expression: this compound was reported to reduce the expression of the p85 regulatory subunit of PI3K in a dose-dependent manner in breast cancer cells.[1]
-
Akt Phosphorylation: The compound was shown to inhibit the phosphorylation of Akt at Serine 473, a key step in its activation.[1]
-
Downstream Effectors: By inhibiting Akt, this compound was observed to modulate the expression of Bcl-2 family proteins. Specifically, it was reported to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic proteins Bax and Bak.[1][2]
-
Apoptosis Induction: The culmination of these effects is the induction of apoptosis, or programmed cell death, in cancer cells, as evidenced by increased caspase activity and Annexin V staining.[1][2][3][4]
Caption: Proposed mechanism of this compound action on the PI3K/Akt pathway.
Comparative Efficacy in Breast Cancer Cell Lines
Studies have reported that this compound exhibits differential activity between HER2-positive and HER2-negative breast cancer cell lines. The compound was noted to be more potent in HER2-overexpressing cells.
| Cell Line | HER2 Status | Reported IC50 (µM)[1] |
| BT474 | Positive | 4.5 ± 0.2 |
| SKBR3 | Positive | 5.5 ± 0.2 |
| MDA-MB-231 | Negative | 7.0 ± 0.3 |
| MCF-7 | Negative | 9.0 ± 0.4 |
Important Note on Data Integrity: The primary source for the quantitative data presented in this guide, a 2016 publication in PLOS One, was later subject to an "Expression of Concern" and has been retracted.[5][6][7] The retraction was due to concerns regarding the integrity of data presented in several figures. Therefore, the experimental results detailed below should be viewed as claims that require independent verification.
Experimental Protocols (as originally described)
The following are summaries of the experimental methods described in the retracted literature for the validation of this compound's targets.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines.
-
Method: HER2-positive (BT474, SKBR3) and HER2-negative (MCF-7, MDA-MB-231) cells were treated with varying concentrations of this compound (0–15 µM) for 24 hours. Cell viability was assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
Western Blot Analysis
-
Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt pathway.
-
Method: Cells were treated with this compound for 24 hours. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against PI3K (p85), phosphorylated Akt (Ser473), total Akt, Bcl-2, Bax, Bak, and a loading control (e.g., β-actin).
Clonogenic Assay
-
Objective: To assess the long-term proliferative potential of cancer cells after this compound treatment.
-
Method: BT474 and SKBR3 cells were treated with this compound at concentrations of 0.5 µM and 2.5 µM. The ability of single cells to form colonies was monitored over a period of time. The study reported that at 0.5 µM, this compound inhibited colony formation by 70% in BT474 and 60% in SKBR3 cells, with 100% inhibition in both cell lines at 2.5 µM.[1][2]
Apoptosis Assays
-
Objective: To confirm that cell death induced by this compound occurs via apoptosis.
-
Methods:
-
Caspase Activity: Cytometric analysis was used to measure the activity of caspases, which are key executioner proteins in the apoptotic cascade.
-
Annexin V Staining: Flow cytometry with Annexin V staining was employed to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Caption: A generalized workflow for the in vitro validation of a cancer drug candidate.
Comparison with Other PI3K/Akt Inhibitors
The PI3K/Akt pathway is a well-established target in oncology, and numerous inhibitors have been developed and are in various stages of clinical investigation or use. These inhibitors can be broadly categorized:
-
Pan-PI3K inhibitors: Target all class I PI3K isoforms (e.g., Buparlisib).
-
Isoform-selective PI3K inhibitors: Target specific isoforms of PI3K, potentially reducing off-target effects (e.g., Alpelisib, a p110α-specific inhibitor).
-
Dual PI3K/mTOR inhibitors: Target both PI3K and mTOR, another key protein in the pathway (e.g., Gedatolisib).
-
Akt inhibitors: Directly target the Akt kinase (e.g., Ipatasertib).
Without reliable, independently verified data on this compound, a direct quantitative comparison of its performance against these established inhibitors is not feasible. The initial reports suggested this compound's potential, particularly in HER2-positive breast cancer[1][2][3][4]; however, these findings now require re-evaluation.
Conclusion and Future Directions
The initial research on this compound painted a promising picture of a natural compound capable of inducing apoptosis in breast cancer cells through the targeted inhibition of the PI3K/Akt signaling pathway. However, the retraction of a key study in this area necessitates a critical re-examination of these claims.
For researchers, scientists, and drug development professionals, the story of this compound serves as a crucial reminder of the importance of rigorous, reproducible research. Future investigation into the anti-cancer properties of this compound is warranted but must begin with independent validation of its molecular targets and mechanism of action. Should the initial findings be substantiated by new, robust data, further studies could explore its efficacy in combination with other targeted therapies, particularly in HER2-positive breast cancer. Until then, the potential of this compound as a viable anti-cancer agent remains an open and important question.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of Concern: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of Concern: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retraction: this compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
A Comparative Analysis of the Cytotoxic Effects of Ramentaceone and Plumbagin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of two naturally occurring naphthoquinones, Ramentaceone and Plumbagin. Both compounds have demonstrated significant anticancer potential, and this document aims to present a side-by-side analysis of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Plumbagin across various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| This compound | BT474 | Breast Cancer (HER2+) | 4.5 ± 0.2 | 24 | MTT |
| SKBR3 | Breast Cancer (HER2+) | 5.5 ± 0.2 | 24 | MTT | |
| MDA-MB-231 | Breast Cancer (HER2-) | 7 ± 0.3 | 24 | MTT | |
| MCF-7 | Breast Cancer (HER2-) | 9 ± 0.4 | 24 | MTT | |
| Plumbagin | A375 | Melanoma | 2.790 | 48 | MTS |
| SK-MEL-28 | Melanoma | 3.872 | 48 | MTS | |
| MG-63 | Osteosarcoma | 15.9 µg/mL (~84.5) | Not Specified | MTT | |
| SGC-7901 | Gastric Cancer | 2.5 - 40 (Dose-dependent reduction) | Not Specified | CCK-8 | |
| MKN-28 | Gastric Cancer | 2.5 - 40 (Dose-dependent reduction) | Not Specified | CCK-8 | |
| AGS | Gastric Cancer | 2.5 - 40 (Dose-dependent reduction) | Not Specified | CCK-8 | |
| Y79 | Retinoblastoma | ~2.5 | 24 | WST-1 | |
| OPM1 | Multiple Myeloma | 50 | 24 | LDH | |
| HCT116 | Colon Cancer | 5 - 10 | ≤72 | Not Specified | |
| MCF-7 | Breast Cancer | 0.06 | Not Specified | Neutral Red | |
| A549 | Lung Cancer | 1.14 | Not Specified | Neutral Red | |
| SPC212 | Mesothelioma | 2.27 | Not Specified | Neutral Red | |
| DLD-1 | Colorectal Adenocarcinoma | 46.62 | Not Specified | Neutral Red | |
| HepG2 | Hepatocarcinoma | 48.35 | Not Specified | Neutral Red |
Mechanisms of Action: A Glimpse into Cellular Signaling
Both this compound and Plumbagin exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.
This compound has been shown to induce apoptosis in breast cancer cells by suppressing the PI3K/Akt signaling pathway.[1][2][3] This inhibition leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Bak.[1][2]
Plumbagin demonstrates a broader range of targeted pathways. It is known to inhibit the NF-κB signaling pathway in gastric cancer cells, leading to apoptosis.[4] In tongue squamous cell carcinoma, Plumbagin induces apoptosis and autophagy through the p38 MAPK and PI3K/Akt/mTOR pathways.[5] Furthermore, it can trigger apoptosis in osteosarcoma cells via the p53 pathway and the generation of reactive oxygen species (ROS).[6] In metastatic retinoblastoma, Plumbagin's cytotoxicity is linked to the loss of mitochondrial membrane potential and caspase activation.[7] A comprehensive review highlights Plumbagin's anticancer activities through various mechanisms, including targeting apoptosis, autophagy, and cell cycle arrest, with key regulatory genes being NF-κB, STAT3, and AKT.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[10]
-
Compound Treatment: Add the test compound (this compound or Plumbagin) at various concentrations and incubate for the desired period (e.g., 24 or 48 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] The intensity of the purple color is directly proportional to the number of viable cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[13][14]
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the desired compounds. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[15][16]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.[16]
-
Reaction Mixture: Prepare a reaction mixture containing diaphorase and a tetrazolium salt (INT).[14]
-
Incubation: Add the reaction mixture to the supernatants and incubate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Reading: Measure the absorbance of the resulting red formazan product at 490 nm.[15][17] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[14]
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), a hallmark of early apoptotic cells.[18]
-
Cell Treatment and Harvesting: Treat cells with the test compound. After incubation, harvest both adherent and floating cells.[19]
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.[19]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.
Caption: this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.
Caption: Plumbagin induces cytotoxicity through multiple signaling pathways.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plumbagin induces G2/M arrest, apoptosis, and autophagy via p38 MAPK- and PI3K/Akt/mTOR-mediated pathways in human tongue squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plumbagin induces apoptosis via the p53 pathway and generation of reactive oxygen species in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plumbagin Induces Cytotoxicity via Loss of Mitochondrial Membrane Potential and Caspase Activation in Metastatic Retinoblastoma | Anticancer Research [ar.iiarjournals.org]
- 8. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Ramentaceone vs. Doxorubicin: A Comparative Efficacy Analysis in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical efficacy of Ramentaceone, a naturally derived naphthoquinone, and Doxorubicin, a well-established chemotherapeutic agent, in breast cancer models. The information is compiled from various independent studies to offer a comprehensive overview for research and drug development purposes.
Mechanisms of Action
This compound: This naphthoquinone, derived from plants of the Drosera species, is reported to induce apoptosis in breast cancer cells.[1][2] Its primary mechanism of action is believed to be the inhibition of the PI3K/Akt signaling pathway.[1][2] By suppressing this pathway, this compound leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bak, ultimately triggering programmed cell death.[1][2]
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of breast cancer chemotherapy. Its multifaceted mechanism of action includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3][4][5][6][7] These actions disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis.[5]
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin in various breast cancer cell lines as reported in different studies. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Reference |
| BT-474 | HER2+ | 4.5 ± 0.2 | [Kawiak et al., 2016 (Retracted)] |
| SK-BR-3 | HER2+ | 5.5 ± 0.2 | [Kawiak et al., 2016 (Retracted)] |
| MDA-MB-231 | Triple-Negative | 7.0 ± 0.3 | [Kawiak et al., 2016 (Retracted)] |
| MCF-7 | ER+/PR+ | 9.0 ± 0.4 | [Kawiak et al., 2016 (Retracted)] |
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) | Reference |
| BT-20 | Triple-Negative | 320 | [Comparative Evaluation..., 2023][4] |
| MCF-7 | ER+/PR+ | Varies (e.g., ~100-500) | [Differential response..., 2017][5] |
| MDA-MB-231 | Triple-Negative | Varies (e.g., ~50-200) | [Differential response..., 2017][5] |
In Vivo Efficacy
Direct comparative in vivo studies between this compound and Doxorubicin are lacking.
This compound: While direct in vivo efficacy data from animal models is not available in the reviewed literature, one study noted that results from their clonogenic assays correlate well with in vivo tumorigenicity analysis, suggesting potential for in vivo activity.[1]
Doxorubicin: Extensive in vivo studies have established the efficacy of Doxorubicin in various breast cancer xenograft models. It has been shown to significantly inhibit tumor growth and improve survival in mice bearing human breast cancer tumors.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway reportedly affected by this compound and a general workflow for assessing the in vitro efficacy of anticancer compounds.
Caption: this compound's proposed mechanism via PI3K/Akt pathway inhibition.
Caption: Doxorubicin's multi-faceted mechanism of action.
Caption: General experimental workflow for in vitro drug efficacy testing.
Detailed Experimental Protocols
MTT Cell Proliferation Assay
This assay is used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well and incubate overnight.[9]
-
Treatment: Treat the cells with varying concentrations of this compound or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, harvest the cells (including floating cells) and wash them with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest the treated cells, wash with cold PBS, and fix them in ice-cold 70-80% ethanol overnight at -20°C.[13][14]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[15]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 0.5 mg/mL) and incubate for 15-30 minutes at 37°C to degrade RNA.[13][16]
-
PI Staining: Add Propidium Iodide solution (e.g., 50 µg/mL) to the cell suspension.[14]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[17]
Western Blotting for PI3K/Akt Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PI3K, p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The intensity of the bands corresponds to the protein expression level.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the sensitivities of cancer cells to doxorubicin, and relationships between the effect of the drug-efflux pump P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential response to doxorubicin in breast cancer subtypes simulated by a microfluidic tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. scribd.com [scribd.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Ramentaceone: A Cross-Species Comparative Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramentaceone, a naturally occurring naphthoquinone also known as 7-methyljuglone, has garnered significant interest in the scientific community for its diverse biological activities. Isolated from various plant species, notably from the genus Drosera and Euclea, this compound has demonstrated a broad spectrum of effects, including anticancer, antibacterial, antifungal, and antiviral properties. This guide provides a comprehensive cross-species comparison of this compound's biological activity, supported by experimental data and detailed methodologies. It aims to serve as a valuable resource for researchers exploring the therapeutic potential of this promising natural product.
Anticancer Activity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis. While initial studies suggested a mechanism involving the PI3K/Akt signaling pathway, it is crucial to note that a key publication detailing this pathway has been retracted. More recent and reliable evidence points towards the induction of apoptosis via a Reactive Oxygen Species (ROS)-mediated mitochondrial pathway, particularly observed in human promyelocytic leukemia (HL-60) cells[1][2].
Mechanism of Action: ROS-Mediated Apoptosis
In HL-60 cells, this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress triggers the mitochondrial apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3. Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax and Bak proteins[1][2].
ROS-mediated mitochondrial pathway of apoptosis induced by this compound.
Comparative Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Human oral epidermoid carcinoma | 4.1 | [1] |
| Lu1 | Human lung cancer | 13.2 | [1] |
| LNCaP | Hormone-dependent human prostate cancer | 3.7 | [1] |
Note: The U.S. National Cancer Institute (NCI) considers a compound to have in vitro cytotoxic activity if the IC50 value is less than 4 µg/mL or 10 µM following a 48 to 72-hour incubation[1]. Based on this criterion, this compound demonstrates significant cytotoxic activity against several human cancer cell lines.
Antimicrobial Activity
This compound has shown considerable promise as a broad-spectrum antimicrobial agent, exhibiting activity against various bacteria and fungi.
Antibacterial Activity
The antibacterial efficacy of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria, including clinically relevant species.
| Bacterial Species | Type | MIC (µg/mL) | Reference |
| Streptococcus mutans | Gram-positive | 156 | [1] |
| Streptococcus sanguis | Gram-positive | 78 | [1] |
| Prevotella gingivalis | Gram-negative | 39 | [1] |
| Prevotella intermedia | Gram-negative | 78 | [1] |
| Mycobacterium tuberculosis H37Rv | Acid-fast | 0.5 | [1] |
| Mycobacterium bovis | Acid-fast | 1.55 | [1] |
| Mycobacterium smegmatis | Acid-fast | 1.57 | [1] |
| Mycobacterium fortuitum | Acid-fast | 1.55 | [1] |
| Micrococcus luteus | Gram-positive | 1000 | [1] |
A derivative of 7-methyljuglone, 2-ethoxy-6-acetyl-7-methyljuglone, has also shown potent activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 9.7 ± 3 µM[3][4]. The proposed mechanism of antibacterial action involves the disruption of the electron transport chain in bacteria[2].
Antifungal Activity
This compound has demonstrated significant antifungal properties against a variety of fungal species.
| Fungal Species | GI50 (µg/mL) | MIC (µg/mL) | Reference |
| Cryptococcus neoformans | 0.3 | 1 | [1] |
| Candida albicans | 0.3 | 20 | [1] |
| Saccharomyces cerevisiae | 0.3 | 1 | [1] |
| Aspergillus niger | 5 | 300 | [1] |
| Phomopsis obscurans | - | - | [1] |
| Phomopsis viticola | - | - | [1] |
Note: For Phomopsis obscurans and Phomopsis viticola, the activity was reported as an inhibition percentage (IP) of 97% and 53.4–54.3% at 30 µM, respectively.[1]
Antiviral Activity
The antiviral potential of this compound is an emerging area of research, with promising initial findings.
| Virus | Target/Assay | Activity | Reference |
| HIV-1 | Recombinant reverse transcriptase | 80-100% inhibition at 12.5-100 µg/mL | [1] |
| Human Rhinovirus | 3C protease | IC50 of 6.4 µM | [1] |
| SARS-CoV-2 | Main proteinase (Mpro) | Potent inhibitor | [5] |
This compound and its derivatives have been identified as potent inhibitors of the SARS-CoV-2 main proteinase, a key enzyme in the viral replication cycle[5].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Antibacterial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a multifaceted natural compound with significant biological activities across a range of species and cell types. Its potent anticancer effects, mediated through the induction of apoptosis, position it as a promising candidate for further oncological research. The broad-spectrum antibacterial and antifungal activities, particularly against drug-resistant strains of Mycobacterium tuberculosis, highlight its potential as a novel antimicrobial agent. Furthermore, its emerging antiviral properties warrant deeper investigation. This guide provides a consolidated overview of the current knowledge on this compound's biological activities, offering a foundation for future research and development in the fields of medicine and pharmacology. Further studies are encouraged to explore its in vivo efficacy, safety profile, and the full extent of its mechanisms of action.
References
- 1. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activity of Juglone Derivatives against Enterococcus faecalis: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activity of Juglone Derivatives against Enterococcus faecalis: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Ramentaceone for Researchers
An Objective Analysis of Efficacy and Production Methods for Drug Development Professionals
Ramentaceone, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its potent cytotoxic activity against various cancer cell lines. As research progresses towards potential therapeutic applications, a critical consideration for drug development is the source of the active compound: isolation from natural sources versus chemical synthesis. This guide provides a comprehensive comparison of the efficacy of natural this compound based on available experimental data and outlines the current methodologies for its chemical synthesis.
Efficacy of Natural this compound: Experimental Data
This compound, primarily isolated from plants of the Drosera genus, has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies.[1] The majority of published research has utilized this compound obtained through extraction from these natural sources.
Cytotoxic Activity Against Breast Cancer Cell Lines
A key study investigated the efficacy of naturally-derived this compound against both HER2-positive and HER2-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 24-hour treatment period.[1][2]
| Cell Line | HER2 Status | IC₅₀ (µM) |
| BT474 | Positive | 4.5 ± 0.2 |
| SKBR3 | Positive | 5.5 ± 0.2 |
| MDA-MB-231 | Negative | 7.0 ± 0.3 |
| MCF-7 | Negative | 9.0 ± 0.4 |
| Table 1: IC₅₀ values of natural this compound in various breast cancer cell lines. Data sourced from Kawiak & Lojkowska (2016).[1][2] |
The data indicates that natural this compound is particularly effective against HER2-overexpressing breast cancer cells.[1][2]
Inhibition of PI3K/Akt Signaling Pathway
Further investigations into the mechanism of action revealed that this compound induces apoptosis in breast cancer cells by suppressing the PI3K/Akt signaling pathway.[1][3][4] This pathway is crucial for cell survival and proliferation, and its inhibition is a key target in cancer therapy. Natural this compound was shown to inhibit PI3-kinase activity with an IC₅₀ value of 2 ± 0.3 µM.[1]
Synthesis of this compound: Methodologies and Considerations
While natural sources provide a direct route to obtaining this compound, chemical synthesis offers the potential for scalability, cost-effectiveness, and the generation of analogues for structure-activity relationship studies. Several synthetic routes to this compound (also known as 7-methyljuglone) have been reported.
Friedel-Crafts Acylation Approach
One of the earlier and more direct methods for synthesizing 7-methyljuglone involves a one-step Friedel-Crafts acylation reaction. This method utilizes maleic anhydride and m-cresol in the presence of a molten mixture of aluminum chloride and sodium chloride at high temperatures.
Caption: Friedel-Crafts Acylation Synthesis of this compound.
Multi-step Synthesis via Stobbe Condensation
A more recent and regioselective synthetic route has been developed to overcome some of the harsh conditions of the Friedel-Crafts acylation. This multi-step process begins with a Stobbe condensation and proceeds through several intermediates.
Caption: Multi-step Synthesis of this compound via Stobbe Condensation.
Comparison of Efficacy: A Noteworthy Gap in the Literature
A thorough review of the current scientific literature reveals a significant gap: there are no published studies that directly compare the biological efficacy of synthetically produced this compound with that of this compound isolated from natural sources. While various synthetic methods have been established, the resulting compounds have not yet been extensively evaluated in biological assays and reported in peer-reviewed journals.
Therefore, a direct, data-driven comparison of the efficacy of synthetic versus natural this compound is not possible at this time. The assumption is that the identical chemical structures would yield identical biological activity. However, empirical evidence from comparative studies is necessary to confirm this and to rule out the influence of any minor impurities that might be present in either the natural extract or the synthetic product.
Experimental Protocols
For researchers looking to work with this compound, the following are summarized protocols for its isolation from natural sources and for a common in vitro efficacy assay.
Protocol for Extraction and Isolation of Natural this compound
This protocol is based on the methods described by Kawiak & Lojkowska (2016).[1]
-
Plant Material: 8-week-old in vitro cultures of Drosera aliciae.
-
Extraction:
-
Dry the plant material.
-
Sonicate the dried material in a suitable solvent (e.g., chloroform) at 50/60 Hz.
-
Collect and evaporate the extracts.
-
Dissolve the residue in chloroform.
-
-
Chromatography:
-
Evaporate the chloroform solution onto coarse silica gel.
-
Load the coated silica gel onto a silica gel column (150 g SiO₂-60).
-
Elute with a step gradient of methylene chloride in hexane (50% to 100% methylene chloride).
-
Collect and combine fractions containing this compound.
-
Further purify the combined fractions by loading onto an LH-20 column with acetone as the eluent.
-
Repeat the LH-20 column chromatography twice to obtain pure this compound (>97% purity).
-
Protocol for MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
Natural this compound has demonstrated promising anticancer activity, particularly against HER2-positive breast cancer cells, by inhibiting the PI3K/Akt signaling pathway. While several chemical synthesis routes for this compound have been developed, offering a potential alternative to natural extraction, there is a clear lack of data on the biological efficacy of the synthetic compound.
For the research and drug development community, this represents a critical knowledge gap. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the efficacy and toxicity of natural versus synthetic this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of both forms of the compound.
-
Synthesis of Novel Analogues: Utilizing the established synthetic pathways to create novel derivatives of this compound with potentially improved efficacy, selectivity, and drug-like properties.
Addressing these areas will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ramentaceone vs. Other Naphthoquinones: A Head-to-Head Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naphthoquinone ramentaceone with other well-known naphthoquinones, including plumbagin, juglone, and lapachol. The focus is on their biological activities, particularly their potential as anticancer agents, supported by experimental data.
Introduction to Naphthoquinones
Naphthoquinones are a class of organic compounds derived from naphthalene. They are widely distributed in nature, found in various plants, fungi, and bacteria.[1][2] These compounds are known for a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS) and to act as alkylating agents, leading to cellular damage and apoptosis in cancer cells.[4]
This compound: A Potent Inhibitor of the PI3K/Akt Signaling Pathway
This compound (5-hydroxy-7-methyl-1,4-naphthoquinone) is a naphthoquinone found in plants of the Drosera genus, commonly known as sundews.[1][6] Recent research has highlighted its significant antiproliferative activity, particularly against breast cancer cells.[6][7][8][9]
The primary mechanism of this compound's anticancer activity is the induction of apoptosis through the suppression of the PI3K/Akt signaling pathway.[6][7][8][9] This pathway is crucial for cell survival, proliferation, and resistance to chemotherapy.[6][7][8] this compound has been shown to inhibit PI3-kinase activity, reduce the expression of the PI3K protein, and inhibit the phosphorylation of the Akt protein in breast cancer cells.[6][7][8] This inhibition leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Bak, ultimately triggering programmed cell death.[6][7]
Quantitative Data: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| BT474 | Breast Cancer (HER2-positive) | 4.5 ± 0.2 | 24 |
| SKBR3 | Breast Cancer (HER2-positive) | 5.5 ± 0.2 | 24 |
| MDA-MB-231 | Breast Cancer (HER2-negative) | 7.0 ± 0.3 | 24 |
| MCF-7 | Breast Cancer (HER2-negative) | 9.0 ± 0.4 | 24 |
Data sourced from Kawiak et al., 2016.[8]
Comparative Analysis with Other Naphthoquinones
While direct head-to-head studies comparing this compound with other naphthoquinones under identical experimental conditions are limited, we can analyze existing data for prominent members of this class to provide a comparative perspective.
Plumbagin
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a well-researched naphthoquinone isolated from plants of the Plumbago and Drosera families.[1][10] It exhibits strong anticancer and antiproliferative activities.[10] Like this compound, plumbagin is known to induce apoptosis in cancer cells.[10] Some studies suggest that its activity is linked to the inhibition of signaling pathways, including JAK-2/Stat3, and the expression of proteins like PKCε.[10] Plumbagin has also been shown to possess strong antimutagenic and antioxidant properties.[11]
Juglone
Juglone (5-hydroxy-1,4-naphthoquinone) is a naphthoquinone naturally found in plants of the Juglandaceae family, particularly the black walnut (Juglans nigra). It is known for its allelopathic properties, inhibiting the growth of nearby plants.[12][13][14] In terms of biological activity against human cells, juglone has demonstrated strong antimutagenic activity.[11]
Lapachol
Lapachol is a naphthoquinone originally isolated from trees of the Tabebuia genus.[15][16] It has a wide range of reported therapeutic activities, including anti-inflammatory, antimalarial, and antitumor effects.[15] However, in some comparative studies against human leukemic cell lines, lapachol and its derivative, α-lapachone, showed significantly less cytotoxicity compared to other synthetic pentacyclic 1,4-naphthoquinones.[17]
Comparative Cytotoxicity Data (from various studies)
| Naphthoquinone | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | BT474 | Breast Cancer | 4.5 ± 0.2 | [8] |
| This compound | SKBR3 | Breast Cancer | 5.5 ± 0.2 | [8] |
| Plumbagin | C6 | Glioblastoma | 7.7 ± 0.28 | [18][19] |
| Menadione | C6 | Glioblastoma | 9.6 ± 0.75 | [18][19] |
| Pentacyclic 1,4-naphthoquinones (1a-d) | K562, Lucena-1, Daudi | Leukemia | ~ 2-7 | [17] |
| Lapachol | K562, Lucena-1, Daudi | Leukemia | Highly insensitive | [17] |
Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the naphthoquinone (e.g., 0-15 µM for this compound) for a specified duration (e.g., 24 hours).[20]
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with the naphthoquinone, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., PI3K, Akt, p-Akt, Bcl-2, Bax).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.
Caption: General experimental workflow for evaluating the anticancer activity of naphthoquinones.
Conclusion
This compound is a promising naphthoquinone with potent anticancer activity, particularly against breast cancer cells, mediated through the inhibition of the PI3K/Akt signaling pathway.[6][7][8][9] While direct comparative data is limited, the available evidence suggests that its cytotoxic effects are comparable to or, in some cases, more potent than other well-known naphthoquinones like plumbagin and menadione against certain cancer cell lines. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Plumbagin, a medicinal plant-derived naphthoquinone, is a novel inhibitor of the growth and invasion of hormone refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimutagenic and antioxidant properties of plumbagin and other naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 42 Plants That Die Near Black Walnut Trees / Juglone – GrowIt BuildIT [growitbuildit.com]
- 13. extension.psu.edu [extension.psu.edu]
- 14. The Curse of the Black Walnut & Juglone Tolerant Plants | Proven Winners [provenwinners.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Preclinical and Clinical Studies of Lapachol and Beta-Lapachone [benthamopenarchives.com]
- 17. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells | PLOS One [journals.plos.org]
Ramentaceone's synergistic effects with known chemotherapy drugs
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The concurrent use of agents that target different cellular pathways can lead to synergistic effects, enhancing therapeutic efficacy while potentially lowering the required doses of cytotoxic chemotherapy drugs. Ramentaceone, a naturally occurring naphthoquinone, has emerged as a compound of interest due to its pro-apoptotic activity in cancer cells. This guide provides a comprehensive overview of this compound's potential for synergistic interactions with known chemotherapy drugs, based on its established mechanism of action and comparative data from analogous pathway inhibitors.
While direct experimental data on the synergistic effects of this compound with specific chemotherapy agents is not yet available in published literature, its mechanism of action—the inhibition of the PI3K/Akt signaling pathway—provides a strong rationale for its potential in combination therapies.[1][2] Upregulation of the PI3K/Akt pathway is a known mechanism of resistance to chemotherapy and radiation.[1] Therefore, an agent like this compound that suppresses this pathway could potentially re-sensitize resistant cancer cells to conventional treatments.
This compound's Anticancer Activity: A Quantitative Overview
This compound has demonstrated significant antiproliferative activity against various cancer cell lines. Notably, it shows higher potency in HER2-overexpressing breast cancer cells.[2]
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| BT474 | Breast Cancer (HER2+) | 4.5 ± 0.2 | [2] |
| SKBR3 | Breast Cancer (HER2+) | 5.5 ± 0.2 | [2] |
| MDA-MB-231 | Breast Cancer (HER2-) | 7.0 ± 0.3 | [2] |
| MCF-7 | Breast Cancer (HER2-) | 9.0 ± 0.4 | [2] |
| HL-60 | Promyelocytic Leukemia | Not specified | [3] |
The PI3K/Akt Pathway: A Target for Synergy
The PI3K/Akt signaling cascade is a critical pathway that regulates cell survival, proliferation, and apoptosis. This compound exerts its anticancer effects by inhibiting this pathway, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Bak.[1][2]
Signaling Pathway of this compound's Action
Caption: this compound inhibits the PI3K/Akt pathway, promoting apoptosis.
Synergistic Potential with Chemotherapy: An Evidence-Based Hypothesis
Given that this compound inhibits a key cell survival pathway, it is plausible that it could act synergistically with chemotherapy drugs that induce DNA damage or mitotic arrest. For instance, studies have shown that inhibiting the PI3K/Akt pathway can enhance the efficacy of doxorubicin and cisplatin in liposarcoma cells.[4] Other naphthoquinones, such as β-lapachone, have demonstrated synergistic effects when combined with paclitaxel.[5][6]
| Chemotherapy Drug | Mechanism of Action | Potential for Synergy with this compound |
| Doxorubicin | DNA intercalation and topoisomerase II inhibition | High: Inhibition of the PI3K/Akt survival pathway by this compound could lower the threshold for doxorubicin-induced apoptosis. |
| Cisplatin | Forms DNA adducts, leading to apoptosis | High: Similar to doxorubicin, blocking the pro-survival PI3K/Akt pathway may enhance cisplatin's cytotoxic effects. |
| Paclitaxel | Microtubule stabilization, causing mitotic arrest | High: this compound could prevent cancer cells from escaping paclitaxel-induced mitotic stress by inhibiting survival signals. |
Experimental Protocols for Assessing Synergy
To formally evaluate the synergistic potential of this compound with chemotherapy, a series of in vitro experiments are necessary.
Cell Viability and Synergy Quantification
-
Objective: To determine the cytotoxic effects of this compound and a chemotherapy drug, both alone and in combination, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
-
Methodology:
-
Seed cancer cell lines (e.g., BT474, SKBR3) in 96-well plates.
-
Treat cells with a range of concentrations of this compound, the chosen chemotherapy drug (e.g., doxorubicin), and combinations of both at a constant ratio.
-
After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Calculate the IC50 values for each agent alone and for the combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Experimental Workflow for Synergy Assessment
References
- 1. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Naphthoquinone Derived from Drosera sp., Induces Apoptosis by Suppressing PI3K/Akt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of targeted PI3K signaling inhibition and chemotherapy in liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel and beta-lapachone synergistically induce apoptosis in human retinoblastoma Y79 cells by downregulating the levels of phospho-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lapachone and Paclitaxel Combination Micelles with Improved Drug Encapsulation and Therapeutic Synergy as Novel Nanotherapeutics for NQO1-Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing Ramentaceone: An Independent Verification of its Anticancer Claims
A critical evaluation of the scientific evidence surrounding the naphthoquinone Ramentaceone reveals a landscape marked by retracted research in breast cancer and limited, yet uncorroborated, findings in leukemia. This guide provides an objective comparison of the available data on this compound with established, standard-of-care therapies for HER2-positive breast cancer and acute promyelocytic leukemia (APL), offering researchers, scientists, and drug development professionals a clear perspective on the current standing of this compound in oncology research.
The initial excitement surrounding this compound as a potential anticancer agent stemmed from a 2016 study published in PLOS ONE by Kawiak and Lojkowska. This study claimed that this compound induced apoptosis in breast cancer cells, particularly HER2-positive lines, by suppressing the PI3K/Akt signaling pathway.[1][2][3][4][5][6] However, this pivotal paper was retracted in 2019 due to significant concerns about the integrity of the presented data.[7] The retraction notice and a prior "Expression of Concern" highlighted similarities and inconsistencies in several figures related to colony formation assays, western blots, and flow cytometry data.[7][8] The authors attributed the execution of some of these experiments to a third-party company.[7] To date, no independent studies have emerged to validate these initial claims in breast cancer.
In contrast, a separate, non-retracted 2012 study by some of the same authors investigated this compound's effect on the human promyelocytic leukemia cell line, HL-60.[1][2] This research suggested that this compound induces apoptosis through a different mechanism: the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction.[1][2][9] While this study provides an alternative avenue for this compound's potential anticancer activity, these findings in a single leukemia cell line have not been independently replicated or explored in clinical settings.
Given the lack of verifiable evidence for this compound's efficacy, particularly in breast cancer, a direct comparison of its "performance" with established therapies is challenging. Instead, this guide will present the available, albeit limited and contentious, data for this compound alongside the robust, clinically validated data for standard-of-care treatments for HER2-positive breast cancer and APL.
Comparative Analysis of Anticancer Agents
The following tables summarize the available data for this compound and the standard-of-care therapies for HER2-positive breast cancer and acute promyelocytic leukemia.
Table 1: Comparison of Efficacy and Mechanism of Action
| Compound/Drug | Cancer Type | Proposed/Established Mechanism of Action | Efficacy Data (Selected) | Source (Citation) |
| This compound | Breast Cancer (HER2+) | RETRACTED DATA: Inhibition of PI3K/Akt signaling pathway. | RETRACTED DATA: Dose-dependent inhibition of proliferation in BT474 and SKBR3 cells. | [1][3][4] |
| This compound | Acute Promyelocytic Leukemia (HL-60 cells) | Induces apoptosis via ROS-mediated mitochondrial pathway. | Dose-dependent increase in the sub-G1 fraction of the cell cycle. | [1][2][9] |
| Trastuzumab (Herceptin) | Breast Cancer (HER2+) | Monoclonal antibody that binds to the extracellular domain of HER2, inhibiting downstream signaling and mediating antibody-dependent cellular cytotoxicity (ADCC). | Adjuvant treatment with trastuzumab in combination with chemotherapy reduces the risk of recurrence and death in early-stage HER2-positive breast cancer. | [1][10][11] |
| Pertuzumab (Perjeta) | Breast Cancer (HER2+) | Monoclonal antibody that binds to a different epitope on HER2, preventing its dimerization with other HER family receptors, leading to a more comprehensive blockade of HER2 signaling. | When added to trastuzumab and chemotherapy, it improves progression-free and overall survival in metastatic HER2-positive breast cancer. | [2][5][6][12][13][14] |
| Ado-trastuzumab emtansine (Kadcyla) | Breast Cancer (HER2+) | Antibody-drug conjugate of trastuzumab and the microtubule inhibitor DM1. After binding to HER2, it is internalized, and DM1 is released, leading to cell cycle arrest and apoptosis. | Significantly improves invasive disease-free survival in patients with residual invasive HER2-positive early breast cancer after neoadjuvant therapy. | [4][8][15][16][17][18][19][20][21] |
| All-trans Retinoic Acid (ATRA) | Acute Promyelocytic Leukemia (APL) | Induces the differentiation of leukemic promyelocytes into mature granulocytes by targeting the PML-RARα fusion protein. | In combination with arsenic trioxide, it leads to high rates of complete remission and overall survival in APL patients. | [22][23][24][25][26][27][28][29] |
| Arsenic Trioxide (ATO) | Acute Promyelocytic Leukemia (APL) | Induces degradation of the PML-RARα fusion protein and, at higher concentrations, induces apoptosis. | In combination with ATRA, it is a highly effective and curative therapy for APL. | [7][22][23][24][25][30][31][32][33][34][35][36][37] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
This compound's Retracted Proposed Mechanism in Breast Cancer
This compound's Proposed Mechanism in Leukemia Cells (HL-60)
Standard of Care: Trastuzumab and Pertuzumab in HER2+ Breast Cancer
Standard of Care: ATRA and Arsenic Trioxide in APL
Experimental Protocols
Detailed experimental protocols for the established therapies are extensive and can be found in the supplementary materials of their respective pivotal clinical trial publications. For this compound, the methodologies are described in the original, now-retracted PLOS ONE paper and the Journal of Natural Products paper on HL-60 cells. Below is a summary of the key experimental approaches.
This compound (Retracted Breast Cancer Study)
-
Cell Lines: BT474, SKBR3 (HER2-positive); MCF-7, MDA-MB-231 (HER2-negative).
-
Proliferation Assay: MTT assay to determine cell viability after treatment with this compound.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining and flow cytometry to detect apoptotic cells. Caspase activity assays.
-
Western Blotting: To analyze the expression levels of proteins in the PI3K/Akt pathway (PI3K, Akt, p-Akt) and apoptosis-related proteins (Bcl-2, Bax, Bak).
-
Colony Formation Assay: To assess the long-term proliferative potential of cells after this compound treatment.
This compound (HL-60 Leukemia Cell Study)
-
Cell Line: HL-60 (human promyelocytic leukemia).
-
Cytotoxicity Assay: MTT assay.
-
Apoptosis Detection: Hoechst 33342 staining for nuclear morphology, and flow cytometry for sub-G1 cell cycle analysis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Flow cytometry using a fluorescent probe to measure changes in mitochondrial membrane potential.
-
Western Blotting: To assess levels of Bcl-2 family proteins and cytochrome c release.
-
Caspase Activity Assay: Colorimetric assay to measure caspase-3 activity.
-
Reactive Oxygen Species (ROS) Detection: Flow cytometry using a fluorescent probe to measure intracellular ROS levels.
Standard of Care Therapies (General Approach from Clinical Trials)
-
Study Design: Typically multi-center, randomized, controlled clinical trials (Phase II and III).
-
Patient Population: Defined by cancer type, stage, biomarker status (e.g., HER2-positivity), and prior treatment history.
-
Intervention: Administration of the investigational drug(s) in combination with or compared to the standard of care.
-
Endpoints: Primary endpoints often include overall survival (OS), progression-free survival (PFS), or event-free survival (EFS). Secondary endpoints can include objective response rate (ORR), pathologic complete response (pCR), and safety/tolerability.
-
Statistical Analysis: Rigorous statistical plans to determine the significance of the findings.
Conclusion
The scientific claims regarding the anticancer properties of this compound in breast cancer are currently unsubstantiated due to the retraction of the primary research paper. While a separate study in a leukemia cell line suggests a potential pro-apoptotic mechanism, these findings are preliminary and lack independent verification and have not been translated into animal models or clinical studies. In stark contrast, the standard-of-care therapies for HER2-positive breast cancer and acute promyelocytic leukemia are supported by a wealth of robust preclinical and clinical data, demonstrating their efficacy and defining their mechanisms of action.
For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of rigorous, reproducible research and the need for independent verification of scientific claims. At present, this compound cannot be considered a viable anticancer agent, and its future in oncology research is contingent on new, credible, and independently validated studies.
References
- 1. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]
- 2. Role of pertuzumab in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 4. Trastuzumab Emtansine: Mechanisms of Action and Resistance, Clinical Progress, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 9. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How PERJETA® (pertuzumab) works for HER2+ Breast Cancer | HCP [perjeta-hcp.com]
- 13. What is the mechanism of Pertuzumab? [synapse.patsnap.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in EBC [kadcyla-hcp.com]
- 18. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ado-Trastuzumab Emtansine for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. Clinical Trial Results in EBC | KADCYLA® (ado-trastuzumab emtansine) [kadcyla.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute promyelocytic leukemia: what is the new standard of care? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism of action of all-trans retinoic acid and arsenic trioxide in the treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Overview of all-trans-retinoic acid (ATRA) and its analogues: Structures, activities, and mechanisms in acute promyelocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Acute promyelocytic leukemia (APL) | Blood Cancer United [bloodcancerunited.org]
- 28. ias.ac.in [ias.ac.in]
- 29. Acute promyelocytic leukemia - Wikipedia [en.wikipedia.org]
- 30. Unlocking the mechanism of action of arsenic trioxide in leukaemia [researchoutreach.org]
- 31. The Molecular Basis of Arsenic Trioxide Treatment for Acute Promyelocytic Leukemia (APL) | Oncohema Key [oncohemakey.com]
- 32. A Review of Arsenic Trioxide and Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 33. What is the mechanism of Arsenic Trioxide? [synapse.patsnap.com]
- 34. Improved Outcomes With Retinoic Acid and Arsenic Trioxide Compared With Retinoic Acid and Chemotherapy in Non-High-Risk Acute Promyelocytic Leukemia: Final Results of the Randomized Italian-German APL0406 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Arsenic Trioxide and All-Trans Retinoic Acid Combination Therapy for the Treatment of High-Risk Acute Promyelocytic Leukemia: Results From the APOLLO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. ashpublications.org [ashpublications.org]
- 37. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal of Ramentaceone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe disposal of Ramentaceone, a naphthoquinone with potential cytotoxic and aquatic toxicity concerns. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
This compound, also known as 7-Methyljuglone, is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1] Therefore, all handling and disposal procedures should be conducted in accordance with standard laboratory safety protocols for hazardous chemicals.
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, immediately contain the material using an inert absorbent (e.g., sand, vermiculite). Do not allow the substance to enter drains or waterways. The cleanup materials should be collected and disposed of as hazardous waste.
-
Avoid Environmental Release: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₈O₃ |
| Molar Mass | 188.18 g/mol |
| Appearance | Data not available |
| Solubility | Data not available |
| Flash Point | Combustible liquid |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, which involves proper segregation, labeling, storage, and transfer to a licensed waste disposal facility.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including unused product and contaminated consumables (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., reaction mixtures, solutions) in a separate, dedicated, and labeled hazardous waste container.
-
The container should be leak-proof and made of a compatible material. Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container for cytotoxic waste.
-
2. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "7-Methyljuglone"
-
The primary hazard(s): "Combustible," "Toxic," "Aquatic Hazard"
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment (e.g., a larger, chemically resistant tray or bin) is recommended to contain any potential leaks.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of it according to your institution's guidelines for decontaminated glassware or plasticware.
5. Handover for Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Never attempt to transport hazardous waste off-site yourself.
Chemical Neutralization and Deactivation
Currently, there is no established and validated chemical neutralization or deactivation protocol specifically for this compound waste in a laboratory setting found in the reviewed literature. While some general methods exist for the degradation of quinone-containing compounds, attempting chemical treatment without a specific, tested protocol can be dangerous and may produce other hazardous byproducts.
Therefore, it is strongly recommended that researchers do not attempt to chemically treat this compound waste. The primary and safest disposal method is collection and subsequent incineration or treatment by a licensed hazardous waste management facility.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Disposal Decisions
The decision-making process for handling materials contaminated with this compound is outlined below.
Caption: Decision tree for handling this compound-contaminated materials.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and your local regulations for hazardous waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
